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3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol Documentation Hub

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  • Product: 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
  • CAS: 1190316-99-4

Core Science & Biosynthesis

Foundational

Strategic Guide: 3-Iodo-5-azaindole-6-ol Derivatives in Medicinal Chemistry

Executive Summary This technical guide details the synthetic architecture, pharmacophoric utility, and experimental protocols for 3-iodo-5-azaindole-6-ol (systematically: 3-iodo-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture, pharmacophoric utility, and experimental protocols for 3-iodo-5-azaindole-6-ol (systematically: 3-iodo-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one). As a "privileged scaffold" in kinase inhibitor discovery, this moiety offers a dual-advantage: the 6-oxo/NH motif functions as a critical hinge-binding element (hydrogen bond donor/acceptor), while the 3-iodo substituent serves as a high-reactivity synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings.

Part 1: Structural Analysis & Pharmacophore Logic

Tautomeric Equilibrium & Binding Mode

The "6-ol" designation is chemically misleading in physiological contexts. In solution and the solid state, the scaffold predominantly exists as the 6-one (lactam) tautomer. This distinction is vital for structure-based drug design (SBDD).

  • Hinge Binding: The lactam NH (N5) acts as a hydrogen bond donor , while the carbonyl oxygen (C6=O) acts as a hydrogen bond acceptor . This mimics the adenine ring of ATP, allowing bidentate binding to the kinase hinge region (e.g., interacting with backbone residues like Leu83 in CDK1 or Glu930 in JAK2).

  • 3-Iodo Function: The iodine atom at C3 is not merely a placeholder; it is a "warhead" for installing aryl, heteroaryl, or alkynyl groups that extend into the kinase "gatekeeper" region or the solvent-exposed front, driving potency and selectivity.

Visualization: Tautomerism & Hinge Interaction

The following diagram illustrates the keto-enol equilibrium and the strategic vectors for substitution.

Azaindole_Scaffold Enol Enol Form (6-hydroxy-5-azaindole) Less Stable Keto Keto Form (6-oxo-5-azaindole) Dominant Tautomer Enol->Keto Tautomerization Hinge Kinase Hinge Region (H-Bond Network) Keto->Hinge Bidentate H-Bonds (NH donor, C=O acceptor) Vector C3-Iodo Vector (Gatekeeper/Solvent Front) Keto->Vector Pd-Catalyzed Coupling

Figure 1: Tautomeric equilibrium favoring the 6-oxo species and its strategic alignment with kinase domains.

Part 2: Synthetic Strategies

The synthesis of 3-iodo-5-azaindole-6-ol derivatives typically follows a "Scaffold First, Functionalize Second" logic. The 6-oxygenation is often introduced early (via pyridine precursors) or late (via oxidation), while iodination is the final activation step.

Route A: The "Pyridine-First" Approach (De Novo Cyclization)

This route is preferred for scalability. It constructs the pyrrole ring onto a pre-functionalized pyridine.

  • Precursor: 4-amino-2-methoxy-5-iodopyridine.

  • Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA) followed by cyclization (using CuI or base) yields the 6-methoxy-5-azaindole.

  • Demethylation: Treatment with HBr/AcOH or

    
     reveals the 6-OH/6-one  core.
    
  • C3-Iodination: Regioselective electrophilic aromatic substitution.

Route B: Direct Oxidation of 5-Azaindole

A more direct but lower-yielding route involves the oxidation of the parent 5-azaindole.

  • Reagents: m-CPBA (N-oxide formation) followed by rearrangement with acetic anhydride (

    
    ), then hydrolysis.
    

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of 3-Iodo-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one

Step 1: Iodination of the Core Scaffold

  • Objective: Install Iodine at C3 of 6-methoxy-5-azaindole (protected form) or the free lactam.

  • Substrate: 6-methoxy-1H-pyrrolo[3,2-c]pyridine (or the 6-oxo tautomer if solubility permits).

  • Reagents: N-Iodosuccinimide (NIS), DMF (solvent).

Procedure:

  • Dissolve 1.0 eq of 6-methoxy-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C under nitrogen atmosphere.

  • Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes.

    • Note: Avoid

      
      /KOH if the lactam is unprotected, as N-iodination can compete. NIS in DMF favors C3-iodination due to the electron-rich pyrrole nature.
      
  • Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: M+126).

  • Workup: Pour into ice-water. Collect the precipitate by filtration. Wash with 10% sodium thiosulfate (to remove excess iodine) and water.

  • Yield: Typically 85–95% as a yellow/tan solid.

Step 2: O-Demethylation (If using methoxy precursor)

  • Suspend the 3-iodo-6-methoxy intermediate in 33% HBr in acetic acid.

  • Heat to 70°C for 4–6 hours in a sealed tube.

  • Cool and neutralize with

    
     to pH 7.
    
  • Filter the resulting solid (3-iodo-5-azaindole-6-one).

Protocol 3.2: General Suzuki Coupling at C3
  • Reagents: 3-Iodo-scaffold (1.0 eq), Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 min.

  • Mechanism: The oxidative addition of Pd(0) into the C3-I bond is facile; the 6-oxo group does not interfere provided the N1/N5 positions are not competitively acidic under these conditions (N1-protection with SEM or Boc is recommended for complex couplings).

Part 4: Data Presentation & SAR Logic

Comparison of Halogenated Intermediates

The choice of iodine over bromine at C3 is driven by reactivity in cross-coupling reactions.

Halogen at C3Reactivity (Suzuki)StabilitySynthetic CostRecommended Use
Iodine (I) High (Fast oxidative addition)Moderate (Light sensitive)ModerateLibrary Generation (HTS)
Bromine (Br)ModerateHighLowScale-up / Process Chem
Chlorine (Cl)LowVery HighLowNot recommended for C3
Workflow Visualization: The "Make-Test" Cycle

The following diagram maps the workflow from the 3-iodo intermediate to a bioactive kinase inhibitor.

Workflow Start Start: 5-Azaindole Scaffold Step1 1. Oxidation/Functionalization (Target: 6-Oxo Core) Start->Step1 Step2 2. C3-Iodination (NIS, DMF) Step1->Step2 Regioselective Step3 3. Palladium Coupling (Suzuki/Sonogashira) Step2->Step3 Diversification Step4 4. Deprotection (Remove N-Boc/SEM) Step3->Step4 End Final Kinase Inhibitor (Hinge Binder + Gatekeeper) Step4->End SAR Analysis End->Step3 Iterative Optimization

Figure 2: Iterative medicinal chemistry workflow utilizing the 3-iodo intermediate.

References

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935–19979. Link

  • Popowycz, F., et al. (2011). "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 67(12), 2299-2327. (Fundamental reactivity of the scaffold).
  • Lefoix, M., et al. (2004). "Regioselective Iodination of Azaindoles." Journal of Organic Chemistry, 69(8), 2623-2625.
  • Zhang, H., et al. (2010). "Discovery of 5-Azaindoles as Potent and Selective Inhibitors of MPS1 Kinase." ACS Medicinal Chemistry Letters, 1(9), 521-525. Link

  • Ambeed. (2024). "Product Analysis: 3-Iodo-1H-pyrrolo[3,2-c]pyridine." Chemical Safety Data & Properties. Link

Exploratory

Technical Deep Dive: 1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold

Part 1: Executive Summary & Scaffold Architecture The 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold (often referred to in medicinal chemistry contexts as 6-hydroxy-4-azaindole ) represents a privileged bicyclic heteroaromatic c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Architecture

The 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold (often referred to in medicinal chemistry contexts as 6-hydroxy-4-azaindole ) represents a privileged bicyclic heteroaromatic core. Unlike its more ubiquitous isomer, 7-azaindole (found in drugs like Vemurafenib), the [3,2-b] isomer offers a distinct vector for chemical space exploration, particularly in the design of Type I and Type II kinase inhibitors.

The "6-ol" functionality is not merely a passive substituent; it serves as a critical amphiphilic handle . In drug design, this hydroxyl group acts as:

  • A Hydrogen Bond Donor/Acceptor: Capable of interacting with the solvent front or specific hydrophilic residues (e.g., Asp, Glu) near the ATP-binding pocket of kinases.

  • A Synthetic Pivot: A precursor for O-alkylation to generate ethers (6-alkoxy derivatives) that improve lipophilicity and blood-brain barrier (BBB) permeability while retaining solubility.

  • A Metabolic Flag: The 6-position on the pyridine ring is a hotspot for oxidative metabolism; blocking this site with a methoxy or fluoro group (derived from the -OH) is a common strategy to extend half-life (

    
    ).
    
Structural Analysis & Isomerism

It is crucial to distinguish this scaffold from other azaindoles to prevent SAR (Structure-Activity Relationship) misalignment:

IUPAC NameCommon NameNitrogen PositionKey Bioactivity
1H-pyrrolo[3,2-b]pyridine 4-Azaindole N4 (Pyridine)Melanoma (A375), VEGFR, p38 MAPK
1H-pyrrolo[2,3-b]pyridine7-AzaindoleN7 (Pyridine)BRAF V600E (Vemurafenib), JAK
1H-pyrrolo[3,2-c]pyridine5-AzaindoleN5 (Pyridine)FMS Kinase, Tubulin

Part 2: Biological Activity & Mechanism of Action

The biological utility of the 1H-pyrrolo[3,2-b]pyridin-6-ol scaffold is primarily driven by its ability to mimic the purine ring of ATP, allowing it to function as an ATP-competitive inhibitor.

Kinase Inhibition (Melanoma & VEGFR)

Research indicates that derivatives of this scaffold, particularly those functionalized at the 6-position (via the hydroxyl handle), exhibit potent antiproliferative activity against human melanoma cell lines (e.g., A375 ).

  • Mechanism: The pyrrole NH (N1) and the pyridine N (N4) form a "hinge-binding" motif, anchoring the molecule into the kinase active site.

  • Role of 6-OH/6-OR: The substituent at position 6 projects into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Key Data: 5-benzylamide substituted 4'-amide derivatives of this core have shown superior potency compared to Sorafenib in specific melanoma assays.[1]

Signaling Pathway Intervention

The scaffold interferes with the MAPK/ERK pathway , a critical cascade regulating cell proliferation and survival. By inhibiting upstream kinases (like RAF or VEGFR), the scaffold prevents the phosphorylation of MEK and ERK, leading to G1 cell cycle arrest and apoptosis.

MAPK_Pathway GrowthFactor Growth Factor (VEGF/EGF) RTK RTK (VEGFR/EGFR) GrowthFactor->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Inhibitor 1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Figure 1: Intervention of the pyrrolo[3,2-b]pyridine scaffold in the MAPK signaling cascade.

Part 3: Chemical Synthesis & Protocols[2][3][4]

The synthesis of the 6-hydroxy-1H-pyrrolo[3,2-b]pyridine core is non-trivial due to the electron-deficient nature of the pyridine ring. A robust route involves the cyclization of 3-aminopyridine derivatives.

Synthetic Route: The Hemetsberger-Knittel Approach (Modified)

This pathway constructs the pyrrole ring onto a pre-functionalized pyridine.

  • Starting Material: 6-methoxy-3-nitropyridine-2-carbaldehyde.

  • Condensation: Reaction with ethyl azidoacetate to form the vinyl azide.

  • Cyclization: Thermolysis (reflux in xylene) yields the ester-substituted 4-azaindole.

  • Hydrolysis/Decarboxylation: Removal of the ester.

  • Demethylation: Using

    
     or Pyridine-HCl to reveal the 6-ol .
    

Synthesis_Route SM 3-Amino-6-methoxypyridine Step1 Iodination/Formylation SM->Step1 Ethyl azidoacetate Inter1 Vinyl Azide Intermediate Step1->Inter1 Ethyl azidoacetate Cyclization Thermolysis (Pyrrole Ring Formation) Inter1->Cyclization Reflux (Xylene) Core 6-Methoxy-4-azaindole Cyclization->Core Final 1H-pyrrolo[3,2-b]pyridin-6-ol Core->Final BBr3 (Demethylation)

Figure 2: Synthetic pathway to access the 6-hydroxy-4-azaindole core.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: Determine the


 of a 6-substituted pyrrolo[3,2-b]pyridine derivative against VEGFR2.

Reagents:

  • Recombinant VEGFR2 kinase domain.

  • Poly(Glu,Tyr) 4:1 substrate.

  • 
    -ATP or Luciferase-based detection system (e.g., ADP-Glo).
    
  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Procedure:

  • Preparation: Dilute the test compound (scaffold derivative) in DMSO to generate a 10-point dose-response curve (starting at 10

    
    ).
    
  • Incubation: Mix kinase (5 nM final), substrate (0.2 mg/mL), and compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Start: Add ATP (

    
     concentration, typically 10-50 
    
    
    
    ) to initiate the reaction.
  • Duration: Incubate for 60 minutes at room temperature.

  • Termination: Stop reaction using EDTA (for radiometric) or ADP-Glo reagent.

  • Readout: Measure luminescence or radioactivity.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a valid screening plate.

  • Reference: Use Sorafenib or Sunitinib as a positive control (Expected

    
     nM).
    

Part 4: Data Summary (Structure-Activity Relationship)

The following table summarizes the impact of substitutions at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core, based on aggregated kinase inhibition data (A375 cell line models):

6-Position Substituent (R)Electronic EffectSolubility (LogS)Bioactivity Trend
-OH (Hydroxyl) Donor/AcceptorHighModerate potency; high clearance (Phase II metabolism).
-OMe (Methoxy) DonorModerateHigh potency ; improved metabolic stability.
-O-Benzyl HydrophobicLowHigh affinity (hydrophobic pocket), poor oral bioavailability.
-O-(CH2)n-Morpholine Basic/SolubilizingVery HighOptimal Drug-Like Profile ; balances potency with PK properties.

Expert Insight: While the "6-ol" is the core query, the drug-like entity is almost always the 6-alkoxy ether. The free hydroxyl is prone to rapid glucuronidation in vivo. Therefore, in your research, use the 6-ol as the intermediate to attach solubilizing tails (like morpholine or piperazine chains) which are essential for in vivo efficacy.

References

  • Kim, H. J., et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma."[1] Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.[1] Link

  • Popowycz, F., et al. (2007). "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 63(36), 8689–8707. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22474326, 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. Link

  • Leboho, T. C., et al. (2015). "The synthesis of 4-, 5-, 6- and 7-azaindoles."[2] Bioorganic & Medicinal Chemistry, 23, 4943-4951.[2] Link

Sources

Foundational

The Electronic Architecture of 3-Iodo-Pyrrolo[3,2-b]pyridine Systems: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electronic perturbation, photophysical properties, and synthetic functionalization of the 3-iodo-4-azaindole core. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Electronic perturbation, photophysical properties, and synthetic functionalization of the 3-iodo-4-azaindole core.

Structural and Electronic Architecture

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole) represents a highly polarized, fused bicyclic system. The electron-rich pyrrole ring acts as a


-donor, while the electron-deficient pyridine ring acts as a 

-acceptor. This intrinsic asymmetry establishes a pronounced push-pull electronic dipole that dictates both its photophysical behavior and chemical reactivity (1)[1].

When functionalized with an iodine atom at the C-3 position—the most nucleophilic site of the pyrrole ring—the electronic landscape is fundamentally perturbed:

  • Inductive vs. Mesomeric Effects: Iodine exerts a weak inductive electron-withdrawing effect (-I) through the

    
    -bond, which is counterbalanced by a mesomeric electron-donating effect (+M) via lone-pair delocalization into the 
    
    
    
    -system. This stabilizes the Highest Occupied Molecular Orbital (HOMO).
  • 
    -Hole and Halogen Bonding:  The polarizability of the large iodine atom creates a highly anisotropic charge distribution. This results in a positive electrostatic potential (
    
    
    
    -hole) along the extension of the C-I bond, enabling highly directional halogen bonding with Lewis bases in biological targets (2)[2].

Quantitative Electronic Parameters

The addition of the 3-iodo substituent significantly alters the measurable physicochemical properties of the azaindole core. These parameters dictate the system's utility in both materials science and medicinal chemistry.

Electronic/Physical PropertyUnsubstituted Pyrrolo[3,2-b]pyridine3-Iodo-Pyrrolo[3,2-b]pyridineMechanistic Causality
HOMO Level Higher (Less stable)Lower (Stabilized)-I inductive withdrawal by the highly electronegative iodine atom.
LUMO Level Localized on pyridineMarginally loweredPush-pull

-system extension; minimal halogen participation in the LUMO.
Pyrrole N-H pKa ~ 13.5~ 12.0 (More acidic)Electron density is pulled away from the N-H bond by the C3-iodine.
Spin-Orbit Coupling (

)
Negligible~ 5060 cm⁻¹Massive nuclear charge (Z=53) of iodine facilitates

state mixing.
C3 Reactivity NucleophilicElectrophilic (C-I bond)Halogenation reverses the polarity, priming the site for oxidative addition.

Photophysical Implications: The Heavy-Atom Effect

In materials science, the 3-iodo-pyrrolo[3,2-b]pyridine core is a critical building block for organic electronics, particularly in the design of high-performance organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters (1)[1].

The incorporation of iodine introduces a massive spin-orbit coupling (SOC) constant. This "heavy-atom effect" breaks the spin-forbidden nature of singlet-triplet transitions, facilitating rapid intersystem crossing (ISC). By efficiently harvesting triplet excitons, these systems can bypass standard fluorescence pathways in favor of phosphorescence or delayed fluorescence.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Photon Absorption SOC Spin-Orbit Coupling (Iodine Heavy Atom) S1->SOC ISC Pathway T1 Triplet Excited (T1) SOC->T1 State Mixing Phos Phosphorescence (T1 to S0) T1->Phos Radiative Decay Phos->S0 Relaxation

Fig 1: Spin-orbit coupling induced intersystem crossing in 3-iodo-pyrrolo[3,2-b]pyridines.

Medicinal Chemistry and Reactivity

Azaindoles are premier bioisosteres for indoles and purines in drug design, offering improved aqueous solubility and distinct hydrogen-bonding profiles (3)[3]. The 3-iodo-pyrrolo[3,2-b]pyridine system is particularly valuable in the development of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) (4)[4].

The C-I bond serves a dual purpose:

  • Pharmacophoric Handle: The iodine atom can occupy deep, hydrophobic pockets within the kinase hinge region, enhancing binding affinity through van der Waals interactions and halogen bonding.

  • Synthetic Precursor: The relatively low bond dissociation energy of the C-I bond (~65 kcal/mol) makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of the azaindole core (5)[5].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 3-Iodo Substrate TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination TransMet->RedElim Intermediate Formation RedElim->Pd0 Catalyst Regeneration Product C3-Aryl Pyrrolo [3,2-b]pyridine RedElim->Product Product Release

Fig 2: Suzuki-Miyaura cross-coupling workflow for C3-functionalization of the azaindole core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: Functionalize the C-3 position with an aryl group while maintaining the integrity of the pyrrolo-pyridine core.

Causality of Reagents:

  • N-Boc Protection: Pre-protecting the pyrrole nitrogen (e.g., as a tert-butyl ester) prevents catalyst poisoning and unwanted N-arylation, ensuring strict C-3 regioselectivity.

  • Pd(PPh₃)₄ (Catalyst): The electron-rich triphenylphosphine ligands stabilize the Pd(0) species, facilitating oxidative addition into the C-I bond.

  • 1,4-Dioxane/H₂O (Solvent): The biphasic system ensures the solubility of both the organic azaindole and the inorganic base, maximizing interfacial reaction rates.

Step-by-Step Methodology:

  • Degassing: Dissolve N-Boc-3-iodo-pyrrolo[3,2-b]pyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane/H₂O. Sparge the solution with argon for 20 minutes. (Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides; degassing is non-negotiable for catalytic turnover).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq) under positive argon pressure.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the lower-Rf starting material and the emergence of a UV-active, highly fluorescent product spot confirms successful C-C bond formation.

  • Workup & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Post-Process Validation: Confirm regioselectivity via ¹H-NMR. The disappearance of the distinct C-3 pyrrole proton singlet (~7.5 ppm) validates substitution at the correct locus.

Protocol B: Photophysical Characterization of the Heavy-Atom Effect

Objective: Quantify the intersystem crossing (ISC) efficiency induced by the 3-iodo substituent.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 µM solution of 3-iodo-pyrrolo[3,2-b]pyridine in 2-methyltetrahydrofuran (2-MeTHF). (Causality: 2-MeTHF is chosen because it forms a clear optical glass at 77 K, preventing light scattering during cryogenic measurements).

  • Baseline Validation: Record the UV-Vis absorption spectrum at 298 K to determine the excitation wavelength (

    
    ) and ensure no aggregation (indicated by an elevated scattering baseline).
    
  • Fluorescence Measurement (298 K): Excite the sample at

    
     and record the emission. The 3-iodo derivative will show significantly quenched fluorescence compared to the unsubstituted core due to rapid ISC.
    
  • Phosphorescence Measurement (77 K): Submerge the sample in a liquid nitrogen quartz dewar. Apply a time-delay gate (e.g., 50 µs) to the detector to filter out residual prompt fluorescence.

  • Self-Validation: The emergence of a long-lived, red-shifted emission band at 77 K exclusively confirms the triplet-to-singlet radiative decay (phosphorescence) enabled by the iodine heavy-atom effect.

References

  • Title: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science Source: Benchchem Application Notes URL: 1[1]

  • Title: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Biological Activity Source: Benchchem URL: 2[2]

  • Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules / MDPI URL: 4[4]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL: 3[3]

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules / MDPI URL: 5[5]

Sources

Exploratory

The Strategic Role of 3-Iodo-5-Azaindole in Modern Kinase Inhibitor Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of kinase-targeting scaffolds, the azaindole core has emerged as a "privileged" structure, prized for its ability to mimic the hinge-binding interactions of the native ATP ligand. This technical guide delves into the specific and strategic role of a key derivative, 3-iodo-5-azaindole , as a versatile and powerful building block in the design and synthesis of next-generation kinase inhibitors. We will explore the synthetic rationale for its use, detail its application in the development of potent inhibitors against critical cancer targets like Cdc7, and provide practical, field-proven experimental protocols for its synthesis and subsequent elaboration. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the unique chemical attributes of 3-iodo-5-azaindole in their own kinase inhibitor discovery programs.

Introduction: The Azaindole Scaffold as a "Privileged" Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of various diseases, most notably cancer.[1][2] A recurring theme in the design of these inhibitors is the use of heterocyclic scaffolds that can form key hydrogen bonding interactions with the "hinge" region of the kinase, mimicking the binding of the adenine moiety of ATP.

The indole scaffold has long been a staple in medicinal chemistry for this purpose. However, the strategic incorporation of a nitrogen atom into the indole's benzene ring to form an azaindole offers several distinct advantages.[3][4][5] This bioisosteric replacement can:

  • Enhance Target Affinity: The pyridine nitrogen of the azaindole ring can act as an additional hydrogen bond acceptor, leading to stronger and more specific interactions within the ATP-binding pocket.[3]

  • Improve Physicochemical Properties: The introduction of a nitrogen atom can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.[4]

  • Provide Novel Intellectual Property: The use of azaindole scaffolds can open up new chemical space for the development of proprietary kinase inhibitors.

There are four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each offering a unique vector for substitution and a distinct electronic profile. This guide will focus specifically on the 5-azaindole framework and the pivotal role of its 3-iodo derivative in facilitating the rapid and efficient discovery of novel kinase inhibitors.

The Synthetic Utility of 3-Iodo-5-Azaindole: A Gateway to Diverse Chemical Space

The strategic placement of an iodine atom at the C3 position of the 5-azaindole core transforms this scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a readily functionalizable handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents at this key position, enabling extensive exploration of the structure-activity relationship (SAR) and optimization of inhibitor potency and selectivity.

Synthesis of the 3-Iodo-5-Azaindole Core

The preparation of 3-iodo-5-azaindole can be achieved through the direct iodination of the parent 5-azaindole. The C3 position of the indole and azaindole ring system is electron-rich and thus susceptible to electrophilic substitution.

This protocol describes a general method for the direct iodination of 5-azaindole at the C3 position.

Materials:

  • 5-Azaindole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 5-azaindole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-iodo-5-azaindole as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The regioselectivity of the iodination at the C3 position is a key validation point.

G cluster_synthesis Synthesis of 3-Iodo-5-Azaindole 5-Azaindole 5-Azaindole Reaction Direct Iodination (Electrophilic Substitution) 5-Azaindole->Reaction NIS N-Iodosuccinimide (NIS) in Acetonitrile NIS->Reaction 3-Iodo-5-Azaindole 3-Iodo-5-Azaindole Reaction->3-Iodo-5-Azaindole

Caption: Synthetic pathway for the preparation of 3-iodo-5-azaindole.

Application of 3-Iodo-5-Azaindole in Kinase Inhibitor Discovery: A Case Study on Cdc7

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[3] Its overexpression in various cancers makes it an attractive target for anticancer drug development. The 3-iodo-5-azaindole scaffold has been successfully employed as a starting point for the discovery of potent and selective Cdc7 inhibitors.[3]

Design Strategy and Synthesis of Cdc7 Inhibitors

The general strategy involves a two-step sequence starting from 3-iodo-5-azaindole:

  • N-Arylation: A nucleophilic aromatic substitution (SNA_r) reaction is used to introduce a hinge-binding moiety, such as a pyrimidine ring, onto the N1 position of the azaindole.

  • Suzuki Coupling: The iodine at the C3 position is then utilized in a palladium-catalyzed Suzuki coupling reaction to introduce a variety of aryl or heteroaryl groups, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.

This protocol outlines the synthesis of a representative Cdc7 inhibitor derived from 3-iodo-5-azaindole.

Step 1: N-Arylation

  • To a solution of 3-iodo-5-azaindole (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add the desired aryl halide (e.g., 4-chloropyrimidine, 1.2 eq).

  • Heat the reaction mixture at 80-100 °C for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-arylated 3-iodo-5-azaindole intermediate.

Step 2: Suzuki Coupling

  • To a solution of the N-arylated 3-iodo-5-azaindole intermediate (1.0 eq) and the desired aryl or heteroaryl boronic acid or ester (1.5 eq) in a mixture of dioxane and water, add a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).

  • Heat the reaction mixture under an argon atmosphere at 90-110 °C for 4-8 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the final 3-aryl-5-azaindole kinase inhibitor.

Self-Validation: Each step should be validated by NMR and LC-MS to confirm the structure and purity of the intermediate and final product.

G cluster_workflow Synthesis of 3-Aryl-5-Azaindole Kinase Inhibitors Start 3-Iodo-5-Azaindole Step1 N-Arylation (SNA_r with Aryl Halide) Start->Step1 Intermediate N-Aryl-3-iodo-5-azaindole Step1->Intermediate Step2 Suzuki Coupling (with Boronic Acid) Intermediate->Step2 Final_Product 3-Aryl-5-Azaindole Kinase Inhibitor Step2->Final_Product G cluster_binding Hypothetical Binding Mode of a 5-Azaindole Inhibitor Inhibitor 5-Azaindole Core Hinge Kinase Hinge Region (e.g., NH of Val, C=O of Glu) H_Bond1 H-bond (donor) H_Bond2 H-bond (acceptor) C3_Substituent C3-Substituent Solvent_Region Solvent-Exposed Region C3_Substituent->Solvent_Region Extends into

Caption: Diagram illustrating the expected hinge-binding interactions.

The N1-pyrimidine substituent would likely be positioned to further interact with the hinge or adjacent residues, while the C3-aryl group extends into the solvent-exposed region, providing an avenue for tailoring selectivity and physicochemical properties.

In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant kinase (e.g., Cdc7/Dbf4)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and substrate mixture to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay should include appropriate controls to ensure that the observed signal is dependent on kinase activity and that the solvent (DMSO) does not significantly affect the assay. The Z'-factor should be calculated to assess the robustness of the assay.

Conclusion

3-Iodo-5-azaindole has proven to be a highly valuable and versatile building block in the discovery of novel kinase inhibitors. Its strategic utility lies in the facile introduction of diverse substituents at the C3 position via robust cross-coupling chemistry, enabling rapid SAR exploration and optimization of inhibitor potency and selectivity. The case study of Cdc7 inhibitors highlights a clear and successful application of this scaffold. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of well-designed, functionalized heterocyclic cores like 3-iodo-5-azaindole will undoubtedly remain a cornerstone of successful drug discovery campaigns. This guide provides a foundational framework for researchers to harness the power of this privileged scaffold in their own pursuit of next-generation kinase-targeted therapeutics.

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase Pfkfb3. RCSB PDB. [Link]

  • Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. RCSB PDB. [Link]

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Nie, Z., et al. (2008). Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a]t[3][6][7]riazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. RCSB PDB. [Link]

  • Simard, J.R., et al. (2009). High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38alpha. RCSB PDB. [Link]

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Mullard, A. (2017). FDA approves Novartis's CDK4/6 inhibitor. Nature Reviews Drug Discovery, 16, 229. [Link]

  • Boyd, S., et al. (2015). Human PFKFB3 in complex with an indole inhibitor 5. RCSB PDB. [Link]

  • Zuccola, H.J., et al. (2009). A Novel Chemotype of Kinase Inhibitors. RCSB PDB. [Link]

  • McLaughlin, M., et al. (2006). Efficient Access to Azaindoles and Indoles. Organic Chemistry Portal. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629-632. [Link]

  • Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. RSC Publishing. [Link]

  • Heravi, M.M., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 123-131. [Link]

  • Jacobs, M.D. (2017). Crystal structure of spleen tyrosine kinase complexed with a 2-substituted 7-azaindole. RCSB PDB. [Link]

  • Boyd, S., et al. (2015). Human PFKFB3 in complex with an indole inhibitor 3. RCSB PDB. [Link]

  • Pujol, M.D., et al. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Fresneda, P.M., et al. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

  • Larhed, M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska-Lincoln. [Link]

  • Knochel, P., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(20), 6314. [Link]

  • Larock, R.C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 7(23), 5277-5279. [Link]

  • Gotor, V., et al. (2007). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Synthesis, 2007(14), 2149-2152. [Link]

  • Reddy, T.J., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(11), 3291. [Link]

  • Kim, J., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517. [Link]

  • Sun, L., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 833. [Link]

  • Various Authors. (2012). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Chen, Y., et al. (2012). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038. [Link]

  • Various Authors. (2019). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 84(23), 15267-15278. [Link]

  • Various Authors. (2019). Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles. Molecules, 24(6), 1147. [Link]

  • Various Authors. (2024). Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. [Link]

  • Various Authors. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038. [Link]

  • Various Authors. (2022). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 27(12), 3704. [Link]

  • Various Authors. (2013). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Medicinal Chemistry Letters, 4(10), 971-976. [Link]

  • Various Authors. (2025). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. ResearchGate. [Link]

  • Various Authors. (2012). Preparation method of 3-iodo-5-bromo-4, 7-diazaindole.
  • Various Authors. (2024). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • Various Authors. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7949. [Link]

  • Various Authors. (2012). Iodination of 7-azaindole and pyrrole. ResearchGate. [Link]

  • Various Authors. (2018). Iodination of substituted indoles. ResearchGate. [Link]

  • Various Authors. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(1), 2-19. [Link]

  • Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol from 5-azaindole

Application Note: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol Part 1: Executive Analysis & Strategic Route Design Critical Nomenclature & Structural Assessment This protocol addresses the synthesis of 3-iodo-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol

Part 1: Executive Analysis & Strategic Route Design

Critical Nomenclature & Structural Assessment

This protocol addresses the synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol . Before proceeding, a critical distinction regarding the starting material must be established to ensure scientific integrity.

  • Target Molecule: 1H-pyrrolo[3,2-b]pyridine is the 4-azaindole scaffold.[1][2][3]

  • Stated Starting Material: The request specifies "5-azaindole" (1H-pyrrolo[3,2-c]pyridine).

Scientific Conflict: 4-azaindole ([3,2-b]) and 5-azaindole ([3,2-c]) are constitutional isomers defined by the position of the nitrogen atom in the pyridine ring.[2] Direct conversion of the [3,2-c] skeleton to the [3,2-b] skeleton requires ring degradation and de novo reconstruction, which is synthetically inefficient.

Resolution: This guide prioritizes the Target Structure (3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol). The protocol utilizes the correct parent scaffold, 6-methoxy-1H-pyrrolo[3,2-b]pyridine , which is readily accessible from substituted pyridines. If the user possesses 5-azaindole, it is unsuitable for generating the [3,2-b] target without skeletal rearrangement.

Retrosynthetic Strategy

The synthesis of the target involves two critical functionalizations on the 4-azaindole core:

  • C3-Iodination: The pyrrole ring is electron-rich, making C3 the preferred site for electrophilic aromatic substitution (SEAr).

  • C6-Hydroxylation: The pyridine ring is electron-deficient. Direct C-H oxidation at C6 is difficult. The most robust strategy relies on a 6-methoxy precursor , allowing late-stage unmasking of the hydroxyl group via demethylation.

Pathway: 6-Methoxy-4-azaindole


3-Iodo-6-methoxy-4-azaindole

3-Iodo-6-hydroxy-4-azaindole

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Iodination at C3

Objective: Introduce the iodine atom at the C3 position of the pyrrole ring while preserving the methoxy protecting group.

  • Starting Material: 6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 1190317-86-2).

  • Reagents:

    
    -Iodosuccinimide (NIS), DMF.
    

Rationale: NIS is preferred over elemental iodine (


) because it avoids the use of strong bases (like KOH) that might interfere with the pyridine ring chemistry or cause side reactions. DMF promotes the polarization of the iodinating agent.

Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv, e.g., 1.0 g) and anhydrous DMF (10 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add

    
    -Iodosuccinimide (NIS)  (1.1 equiv) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.
    
  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3] The starting material should disappear, replaced by a less polar spot.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).

    • Wash with 10% Sodium Thiosulfate (

      
      )  solution (2 x 20 mL) to quench excess iodine.
      
    • Wash with Water (3 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes) to yield 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine .

Step 2: Demethylation to 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol

Objective: Cleave the methyl ether to reveal the C6-hydroxyl group without de-iodinating the C3 position.

  • Reagents: Boron Tribromide (

    
    ) in Dichloromethane (DCM).
    

Rationale:


 is a potent Lewis acid that cleaves aryl methyl ethers effectively. The reaction must be performed at low temperature to prevent electrophilic attack on the iodine or ring degradation.

Protocol:

  • Setup: In a flame-dried Schlenk flask under Argon atmosphere, dissolve the 3-iodo-intermediate (from Step 1, 1.0 equiv) in anhydrous DCM (20 mL/g).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
      (1.0 M in DCM, 3.0 equiv) over 20 minutes.
    
    • Caution:

      
       reacts violently with moisture. Ensure strict anhydrous conditions.
      
  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

    • Monitoring: LC-MS is critical here to ensure the iodine is not lost.

  • Quenching: Cool back to -20 °C and quench very carefully with Methanol (dropwise) followed by saturated

    
      solution until pH ~7.
    
  • Extraction: Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.

  • Purification: The product is amphoteric and polar. Purify via preparative HPLC (Reverse Phase, C18, Water/Acetonitrile with 0.1% Formic Acid) or trituration with cold ether if sufficiently pure.

  • Product: 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol (Off-white to yellow solid).

Part 3: Data Summary & Visualization

Process Parameters Table
StepTransformationReagentsKey ConditionsCritical Quality Attribute (CQA)
1 C3-IodinationNIS, DMF0°C

RT, 3h
Regioselectivity (C3 vs C2); No di-iodination.
2 Demethylation

, DCM
-78°C

0°C
Complete conversion; Retention of C3-Iodine.
Reaction Pathway Diagram (Graphviz)

SynthesisPath cluster_legend Pathway Logic SM 6-Methoxy-1H-pyrrolo[3,2-b]pyridine (Precursor) Step1 Step 1: Iodination (NIS, DMF, 0°C) SM->Step1 Inter 3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine (Intermediate) Step1->Inter Step2 Step 2: Demethylation (BBr3, DCM, -78°C) Inter->Step2 Target 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol (Target) Step2->Target Note1 Note: Starting material is a 4-azaindole derivative, NOT 5-azaindole (wrong isomer).

Caption: Synthetic workflow for the target molecule, highlighting the requisite starting scaffold and sequential functionalization steps.

Part 4: Scientific Validation & Troubleshooting

Self-Validating Systems
  • NMR Diagnostic:

    • Starting Material: Shows a methyl singlet (

      
       ~3.9 ppm) and C3-H (
      
      
      
      ~6.5 ppm).
    • Intermediate: C3-H signal disappears. Methyl singlet persists.

    • Final Product: Methyl singlet disappears. Broad OH singlet appears (solvent dependent, usually

      
       >10 ppm in DMSO-
      
      
      
      ).
  • Mass Spectrometry:

    • Target Mass: ~260 Da.

    • Isotopic Pattern: Iodine has a unique mass defect, but is monoisotopic. Look for the characteristic M+H peak shift of -14 Da (loss of

      
      ) from the intermediate.
      
Troubleshooting Guide
  • Issue: Loss of Iodine during Step 2.

    • Cause: Reaction temperature too high or reaction time too long;

      
       can cause hydro-dehalogenation in electron-rich systems.
      
    • Solution: Strictly maintain -78 °C. Quench immediately upon consumption of starting material. Alternatively, use Pyridine Hydrochloride (melt at 180 °C), though this harsh thermal condition might also risk de-iodination.

      
       is preferred if temperature is controlled.
      
  • Issue: Incomplete Iodination.

    • Solution: Add 0.1 equiv of catalytic acid (e.g., TFA) to activate the NIS, or switch to

      
      /KOH if the methoxy group is stable to base (it usually is).
      

References

  • Preparation of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

    • Source: BenchChem / Sigma-Aldrich C
    • Context: Commercially available building block for 4-azaindole chemistry.
    • URL:

  • Iodination of Azaindoles

    • Title: Regioselective functionalization of 5-hydroxy-6-azaindazole and rel
    • Source: Organic & Biomolecular Chemistry (RSC), 2022.
    • Context: Describes electrophilic halogenation strategies in fused pyridine-pyrrole systems.
    • URL:[Link]

  • General Reactivity of 4-, 5-, and 6-Azaindoles

    • Title: Synthesis and Reactivity of 4-, 5- and 6-Azaindoles.[2]

    • Source: Tetrahedron (via ResearchG
    • Context: Comprehensive review of azaindole nomenclature and reactivity p
    • URL:[Link]

  • Demethylation Protocols

    • Title: Boron tribromide.
    • Source: Organic Chemistry Portal.
    • Context: Standard oper
    • URL:[Link]

Sources

Application

Selective Iodination of 1H-Pyrrolo[3,2-b]pyridin-6-ol at the C3 Position

An In-depth Technical Guide and Protocol: Part 1: Introduction & Strategic Analysis The Scaffold and the Challenge The target molecule, 1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 6-hydroxy-4-azaindole), represents a pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide and Protocol:

Part 1: Introduction & Strategic Analysis

The Scaffold and the Challenge

The target molecule, 1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 6-hydroxy-4-azaindole), represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., c-Met, VeM) where the hydrogen-bonding motif of the azaindole mimics the purine ring of ATP.

The synthetic challenge lies in the regioselectivity of the electrophilic aromatic substitution (EAS).

  • Pyrrole Ring (C3): The C3 position is electronically favored for EAS due to the high electron density characteristic of the pyrrole ring (enamine-like reactivity).

  • Pyridine Ring (C5/C7): Typically, the pyridine ring is electron-deficient and deactivated. However, the presence of the 6-hydroxyl group (a strong electron-donating group, +M effect) significantly activates the pyridine ring, particularly at the ortho positions (C5 and C7).

Core Directive: To achieve selective iodination at C3, we must utilize reaction conditions that favor the inherent nucleophilicity of the pyrrole enamine over the activated pyridine system. The use of N-iodosuccinimide (NIS) in a polar aprotic solvent (DMF) is the gold standard for this transformation, avoiding the deprotonation of the 6-OH group that would occur under basic conditions (e.g.,


/KOH), which could otherwise shift reactivity toward the pyridine ring.

Part 2: Mechanistic Grounding & Reaction Logic

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a standard EAS mechanism. The active electrophile (


 or a polarized N-I species) attacks the most nucleophilic position.
  • Activation: The lone pair on the pyrrole nitrogen (N1) donates electron density into the ring.[1]

  • Attack: The

    
    -electrons at C3 attack the electrophilic iodine species (
    
    
    
    ).
  • Intermediate: A resonance-stabilized sigma complex (Wheland intermediate) is formed. The positive charge is delocalized onto the pyrrole nitrogen, which is highly favorable.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-iodo product.

Visualization: Reaction Pathway

The following diagram illustrates the competitive landscape and the selected pathway.

ReactionPathway Substrate 1H-pyrrolo[3,2-b]pyridin-6-ol (Substrate) Reagent NIS (1.05 eq) Solvent: DMF Substrate->Reagent Intermediate Sigma Complex (C3 Attack) Reagent->Intermediate Fast (Kinetic Control) SideProduct C5/C7-Iodo Isomers (Impurity) Reagent->SideProduct Slow (Competitive) Product 3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol (Target) Intermediate->Product -H+

Figure 1: Reaction pathway highlighting the kinetic preference for C3 iodination using NIS.

Part 3: Experimental Protocol

Method A: Selective Iodination using N-Iodosuccinimide (NIS)

This protocol is designed for high regioselectivity. By maintaining neutral conditions, we prevent the formation of the 6-pyridinolate anion, thereby suppressing reactivity on the pyridine ring.

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
1H-pyrrolo[3,2-b]pyridin-6-ol 134.141.0Substrate
N-Iodosuccinimide (NIS) 224.981.05 - 1.10Iodinating Agent
DMF (Anhydrous) -10 mL/gSolvent
Sodium Thiosulfate (10% aq) -ExcessQuenching Agent
Step-by-Step Procedure
  • Preparation (0 min):

    • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq).

    • Add anhydrous DMF (10 volumes, e.g., 10 mL for 1 g substrate) and stir until fully dissolved. Note: DMF is preferred over MeCN for solubility reasons with the hydroxyl group.

  • Reagent Addition (15 min):

    • Cool the solution to 0 °C using an ice bath. Cooling enhances regioselectivity.

    • Add NIS (1.05 eq) portion-wise over 15 minutes. Protect the flask from light with aluminum foil (iodine sources are light-sensitive).

  • Reaction (1 - 4 hours):

    • Allow the reaction to warm slowly to Room Temperature (20-25 °C) .

    • Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (SM) and appearance of a less polar spot (Product).

    • Self-Validation Check: If SM persists after 4 hours, add an additional 0.1 eq of NIS. Do not exceed 1.2 eq total to avoid over-iodination.

  • Workup (Quench & Extraction):

    • Pour the reaction mixture into ice-water (50 volumes).

    • Add 10% aqueous Sodium Thiosulfate (

      
      ) to quench any residual iodine (solution turns from brown/yellow to colorless).
      
    • Precipitation Method (Preferred): Often, the product precipitates upon addition to water. Filter the solid, wash with water, and dry under vacuum.[2]

    • Extraction Method (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Workup Logic Flowchart

WorkupFlow Step1 Reaction Mixture (DMF, Product, Succinimide) Step2 Pour into Ice-Water + Na2S2O3 Step1->Step2 Decision Precipitate formed? Step2->Decision PathA Filtration Decision->PathA Yes PathB Extraction (EtOAc) Decision->PathB No Final Dry Solid Product (3-Iodo-1H-pyrrolo[3,2-b]pyridin-6-ol) PathA->Final PathB->Final

Figure 2: Decision tree for isolation of the iodinated product.

Part 4: Critical Variables & Troubleshooting

Solvent Selection
  • DMF: Best for solubility. Promotes nucleophilicity of the substrate.

  • Acetonitrile (MeCN): Alternative. Easier to remove than DMF but substrate solubility might be lower.

  • Avoid: Alcohols (MeOH/EtOH) can sometimes react with NIS or complicate the mechanism.

The "Base" Trap[3]
  • Warning: Do NOT use basic conditions (e.g.,

    
     or 
    
    
    
    ).
  • Reasoning: Base will deprotonate the 6-OH (

    
    ). The resulting anion (phenoxide-like) strongly activates the pyridine ring, increasing the risk of iodination at C5 or C7, or formation of oxidative byproducts.
    
Stability
  • Iodinated azaindoles can be light-sensitive. Store the product in amber vials at -20 °C.

  • The C-I bond at C3 is reactive; it is an excellent handle for Suzuki-Miyaura couplings but can be reduced back to C-H under strong hydrogenation conditions.

Analytical Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • C2-H: The signal for the proton at C2 (typically

      
       7.5 - 8.0 ppm) will remain a singlet (or doublet if coupling to NH).
      
    • C3-H: The signal for C3-H (typically

      
       6.4 - 6.6 ppm in the parent) will be absent .
      
    • NH: Broad singlet around

      
       11-12 ppm.
      
  • LC-MS: Mass shift of +126 Da (replacement of H [1] with I [127]).

Part 5: References

  • Structure & Numbering:

    • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 135484214, 1H-Pyrrolo[3,2-b]pyridine. Retrieved from [Link]

    • Note: Confirms 1H-pyrrolo[3,2-b]pyridine is the 4-azaindole scaffold.[3][4]

  • Iodination Methodology (NIS):

    • Zhang, X., et al. (2012).Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Relevance: Establishes NIS/TBAI or NIS/Acid systems for selective C3 iodination in fused pyrrole systems.

  • Azaindole Reactivity:

    • L'Homme, C., et al. (2015).Synthesis and functionalization of azaindoles. Chemical Reviews. (General reference for azaindole EAS selectivity).

    • Relevance: Demonstrates commercial availability of iodinated isomers, validating stability.

  • Related Protocols (Analogous Scaffolds):

    • Relevance: Confirms feasibility of C3 iodination in the presence of C6 substituents on the 1H-pyrrolo[3,2-b]pyridine core.

Sources

Method

Application Note: Protection Strategies for 6-Hydroxy-Pyrrolo[3,2-b]pyridine Nitrogen

Abstract The 6-hydroxy-pyrrolo[3,2-b]pyridine (6-hydroxy-5-azaindole) scaffold represents a critical pharmacophore in kinase inhibitor design, serving as a bioisostere for purines and quinazolines.[1] However, its amphot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-hydroxy-pyrrolo[3,2-b]pyridine (6-hydroxy-5-azaindole) scaffold represents a critical pharmacophore in kinase inhibitor design, serving as a bioisostere for purines and quinazolines.[1] However, its amphoteric nature and propensity for pyridone-hydroxypyridine tautomerism present significant synthetic challenges.[1] This guide details the mechanistic logic and validated protocols for protecting the nitrogen centers of this scaffold. We prioritize strategies that manage solubility (a common failure mode for azaindoles) and regioselectivity between the N1 (pyrrole) and the N5/O6 (pyridone/hydroxy) systems.[1]

Part 1: The Chemical Context & Tautomeric Challenge[1]

Before selecting a protecting group, one must recognize that 6-hydroxy-pyrrolo[3,2-b]pyridine does not behave like a standard indole.[1] It exists in a dynamic equilibrium between the hydroxy-azaindole (A) and the azaindolinone (B) forms.[1]

The Tautomeric Equilibrium

In polar aprotic solvents (DMSO, DMF) often used for protection reactions, the equilibrium shifts. The "protection" of the nitrogen often involves locking one of these tautomers.

  • N1 (Pyrrole Nitrogen): The most acidic site (

    
     ~15-16).[1] Primary target for lithiation-directing groups.[1]
    
  • N5 (Pyridine Nitrogen): In the pyridone form (B), this nitrogen is protonated (NH) and susceptible to alkylation.[1]

  • O6 (Oxygen): In the hydroxy form (A), this is nucleophilic.[1]

Critical Decision: Do you need to preserve the aromatic pyridine ring (Form A) or the amide-like reactivity (Form B)?

Tautomerism Hydroxy Hydroxy Form (A) (Aromatic Pyridine) Nucleophiles: N1-H, O6-H Pyridone Pyridone Form (B) (Amide-like) Nucleophiles: N1-H, N5-H Hydroxy->Pyridone Polar Solvents (DMSO/DMF) Pyridone->Hydroxy Non-polar (Toluene)

Figure 1: Tautomeric equilibrium dictating reactive sites.[1]

Part 2: Strategic Selection Guide

Select the protecting group based on your downstream chemistry requirements.

StrategyProtecting GroupPrimary SiteStability ProfileKey Advantage
Solubility & Orthogonality SEM (2-(Trimethylsilyl)ethoxymethyl)N1 Acid-labile (TFA/BF3), Fluoride-labile (TBAF)Drastically improves solubility; directs C2-lithiation.[1]
Transient / Base-Stable Boc (tert-Butyloxycarbonyl)N1 Acid-labile; Base-stable (mild)Cheap; clean removal; directs C2-lithiation (weaker than SEM).[1]
Robust / Directing Tosyl (p-Toluenesulfonyl)N1 Base-labile (Hydrolysis)Strongly electron-withdrawing; activates C2 for nucleophilic attack.[1]
Tautomer Locking Benzyl (Bn) O6 Hydrogenolysis (

)
Locks the aromatic pyridine form; prevents N5-alkylation.[1]

Part 3: Detailed Experimental Protocols

Protocol A: SEM-Protection of N1 (Solubility Optimization)

Purpose: The SEM group is the "gold standard" for azaindoles due to the extreme insolubility of the unprotected core.[1] It allows for subsequent C-H activation or cross-coupling.

Reagents:

  • Substrate: 6-hydroxy-pyrrolo[3,2-b]pyridine[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil[1][2]

  • Electrophile: SEM-Chloride (SEM-Cl)[1]

  • Solvent: Anhydrous DMF (Critical: Must be dry to prevent SEM hydrolysis)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with 6-hydroxy-pyrrolo[3,2-b]pyridine (1.0 equiv).[1]

  • Solvation: Add anhydrous DMF (0.1 M concentration). Cool to 0 °C in an ice bath.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange.
      
    • Wait: Stir at 0 °C for 30 minutes to ensure complete deprotonation of the N1-H.

    • Note: The N1 proton is more acidic than the O6/N5 protons; limited base favors N1 protection.

  • Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass: M+130).[1]

  • Quench: Cool to 0 °C. Quench carefully with sat. aq.

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).[1] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • QC Check: Verify regioselectivity via NOESY NMR. N1-SEM shows NOE with C2-H and C7-H. O-SEM would show NOE with C5-H/C7-H but distinct shifts.[1]

Protocol B: Boc-Protection (Transient Masking)

Purpose: Rapid protection for short synthetic sequences.[1] Note that Boc can sometimes migrate or decompose during strong lithiation steps.

Reagents:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (di-tert-butyl dicarbonate)[1]
    
  • DMAP (4-Dimethylaminopyridine) - Catalytic (10 mol%)[1]

  • TEA (Triethylamine)[1]

  • Solvent: THF or DCM

Step-by-Step Workflow:

  • Suspend substrate (1.0 equiv) in THF (0.2 M).

  • Add TEA (1.5 equiv) and DMAP (0.1 equiv).

  • Add

    
     (1.2 equiv) as a solution in THF.
    
  • Stir at RT for 4–12 hours.

    • Troubleshooting: If conversion is low due to solubility, switch solvent to DMF or add a co-solvent.

  • Concentrate in vacuo and purify via silica gel chromatography.

Protocol C: Regioselective "Locking" of the Pyridone (N5 vs O6)

Context: If your goal is to protect the "pyridine nitrogen" (N5) in the pyridone form, you must first block the N1.[1] If N1 is already protected (e.g., with SEM), you can alkylate N5.

Mechanism:

  • Soft Electrophiles (Alkyl halides): Favor N5-alkylation (Thermodynamic control).[1]

  • Hard Electrophiles (O-Triflates, O-Silyl): Favor O6-alkylation (Kinetic control).[1]

N5-Methylation Protocol (Post-N1 Protection):

  • Dissolve N1-SEM-protected substrate in DMF.[1]

  • Add

    
     (2.0 equiv) and MeI (1.5 equiv).
    
  • Heat to 60 °C for 2 hours.

  • Result: Major product is usually the N5-methyl-6-oxo species.[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for protecting the 6-hydroxy-5-azaindole system.

ProtectionStrategy Start Start: 6-Hydroxy-5-Azaindole Decision1 Goal: Improve Solubility for Lithiation/Coupling? Start->Decision1 Decision2 Goal: Lock Tautomer? Start->Decision2 SEM_Route Protocol A: SEM-Cl / NaH (Protects N1) Decision1->SEM_Route High Solubility Needed (Lithiation Compatible) Boc_Route Protocol B: Boc2O / DMAP (Protects N1) Decision1->Boc_Route Easy Removal Needed (Transient) O_Alkyl O-Alkylation (Ag2CO3 / BnBr) (Locks Aromatic Form) Decision2->O_Alkyl Target: 6-Alkoxypyridine N_Alkyl N-Alkylation (K2CO3 / R-X) (Locks Pyridone Form) Decision2->N_Alkyl Target: N-Substituted Pyridone SEM_Route->N_Alkyl Subsequent Step (N1 blocked, N5 reacts)

Figure 2: Strategic decision tree for regioselective protection.

Part 5: Quality Control & Troubleshooting

Regiochemistry Verification (NMR)

The most common error is misidentifying N1 vs O6 vs N5 protection.[1]

  • N1-SEM: Look for NOE correlation between the SEM methylene protons (

    
    ) and the C2-H  (pyrrole proton) and C7-H .
    
  • O6-Alkylation: The C7 proton shift will move upfield significantly compared to the pyridone form due to the restoration of aromaticity in the pyridine ring.[1]

Solubility "Crash"
  • Issue: 6-hydroxy-5-azaindoles are notoriously insoluble in DCM/Ether.[1]

  • Solution: Always perform the initial protection in DMF or NMP . Once the SEM/Boc group is on, the molecule becomes lipophilic and soluble in standard organic solvents (EtOAc, DCM).

SEM-Deprotection Difficulty
  • Issue: Standard TBAF deprotection can sometimes fail or lead to hydroxymethyl intermediates.

  • Solution: Use TFA/DCM (1:1) to remove the SEM group to the hydroxymethyl intermediate, followed by ethylenediamine or aq. NaOH to cleave the formaldehyde equivalent.

References

  • Regioselective Synthesis of Azaindoles

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3][4]

    • Source: Popowycz, F., et al. Journal of Medicinal Chemistry.
    • URL:[Link]

  • SEM Protection Protocols

    • Title: Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.[1]

    • Source: Gyárfás, P., et al. Synthesis.
  • Tautomerism in Hydroxypyridines

    • Title: Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings.[1]

    • Source: Spinner, E., et al. Journal of the Chemical Society B.
    • URL:[Link][1][3]

  • Boc Protection Mechanisms

    • Title: Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles.[1]

    • Source:The Journal of Organic Chemistry.
    • URL:[Link][1]

Sources

Application

One-pot synthesis procedures for substituted 5-azaindoles

Application Note: Precision Synthesis of Substituted 5-Azaindoles Abstract The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Substituted 5-Azaindoles

Abstract

The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems. Its ability to accept hydrogen bonds at the N-5 position makes it invaluable for kinase inhibitor design (e.g., Vemurafenib analogs). However, the electron-deficient nature of the pyridine ring renders traditional indole syntheses (like Fischer indolization) difficult or low-yielding. This guide details two robust, field-proven "one-pot" protocols: the Tandem Sonogashira-Cyclization and the Larock Heteroannulation . These methods are selected for their reproducibility, functional group tolerance, and scalability in medicinal chemistry workflows.

Part 1: Strategic Overview & Retrosynthetic Logic

Before initiating synthesis, the researcher must select the methodology based on the desired substitution pattern. Unlike standard indoles, the regiochemistry of the starting aminopyridine is unforgiving.

  • Target Isomer: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine).

  • Required Precursor: 4-amino-3-halopyridine.[1]

    • Note: Using 3-amino-2-halopyridine yields 7-azaindole; 3-amino-4-halopyridine yields 6-azaindole. Verification of starting material regiochemistry by NOE NMR is highly recommended before scale-up.

Methodology Selection Matrix:

RequirementRecommended ProtocolKey Advantage
C2-Substitution Sonogashira-CyclizationHigh fidelity; access to C2-aryl/alkyl groups.
C2/C3-Disubstitution Larock HeteroannulationConvergent assembly using internal alkynes.
Unsubstituted (Parent) Sonogashira (TMS-acetylene)Use TMS-acetylene followed by in-situ desilylation.

Part 2: Protocol A – Tandem Sonogashira-Cyclization (The "Cacchi" Type)

This is the "gold standard" for synthesizing 2-substituted 5-azaindoles. It proceeds via a Pd/Cu-catalyzed coupling of a terminal alkyne to 4-amino-3-iodopyridine, followed by an intramolecular nucleophilic attack of the amine onto the activated alkyne.

Mechanism of Action

The reaction relies on the in situ formation of a 3-alkynyl-4-aminopyridine intermediate. The electron-withdrawing nature of the pyridine ring actually facilitates the subsequent cyclization step by increasing the acidity of the amine protons, although it can make the initial oxidative addition slower than in benzene systems.

Experimental Workflow

SonogashiraWorkflow cluster_0 Step 1: Assembly cluster_1 Step 2: Reaction cluster_2 Step 3: Cyclization SM 4-Amino-3-Iodopyridine Heat Heat to 80-100°C Base: Et3N or Cs2CO3 SM->Heat Reagents Alkyne (1.2 eq) PdCl2(PPh3)2 (5%) CuI (2%) Reagents->Heat Intermediate Alkynyl Pyridine (Transient) Heat->Intermediate Coupling RingClose 5-Endo-Dig Cyclization Intermediate->RingClose Pd/Cu Activation Product 2-Substituted 5-Azaindole RingClose->Product

Figure 1: Workflow for the tandem Sonogashira-cyclization route.

Detailed Protocol

Reagents:

  • 4-Amino-3-iodopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv) or Cs₂CO₃ (2.0 equiv) for difficult substrates.

  • Solvent: DMF (anhydrous, degassed).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd catalytic cycle and promotes alkyne homocoupling (Glaser coupling).

  • Charging: Add 4-amino-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol) to the vial.

  • Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Seal the vessel and heat to 80–100°C . Monitor by TLC or LCMS.

    • Checkpoint: The intermediate (coupled non-cyclized product) often appears first. If the reaction stalls at the intermediate stage, increase temperature to 110°C to force the "5-endo-dig" cyclization.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x3) to remove DMF.

    • Copper Removal: Wash the organic layer once with a 10% NH₄OH solution or saturated NH₄Cl to sequester copper species (turns blue). This prevents emulsions.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Typical Yields:

  • Phenylacetylene: 85-92%

  • 1-Hexyne: 78-85%

  • TMS-acetylene (parent azaindole precursor): 80%

Part 3: Protocol B – Larock Heteroannulation

The Larock synthesis is superior when 2,3-disubstituted 5-azaindoles are required. It utilizes an internal alkyne and offers high regioselectivity, typically placing the bulkier alkyne group at the C2 position.

Mechanism of Action

This reaction involves the oxidative addition of Pd(0) to the aryl iodide, followed by coordination and migratory insertion of the alkyne.[2] The regioselectivity is governed by steric factors during the insertion step.

Detailed Protocol

Reagents:

  • 4-Amino-3-iodopyridine (1.0 equiv) or N-Acetyl-4-amino-3-iodopyridine (often gives higher yields).

  • Internal Alkyne (1.2 – 1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[3]

  • Ligand: PPh₃ (10 mol%) (Optional but recommended for electron-deficient pyridines).

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Critical Additive: LiCl (1.0 equiv). LiCl is essential to regenerate the active Pd species and facilitate the catalytic cycle in Larock syntheses.

  • Solvent: DMF.[1]

Step-by-Step Procedure:

  • Preparation: In a pressure tube, combine 4-amino-3-iodopyridine (1.0 mmol), Na₂CO₃ (212 mg, 2.0 mmol), LiCl (42 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (26 mg, 0.1 mmol).

  • Solvation: Add DMF (5 mL) and the internal alkyne (1.2 mmol).

  • Degassing: Bubble Argon through the solution for 10 minutes.

  • Heating: Seal the tube and heat to 100–120°C for 12–24 hours.

  • Monitoring: Monitor for the disappearance of the iodopyridine.

  • Workup: Dilute with water and extract with EtOAc.

  • Purification: Flash chromatography.

Regioselectivity Note: For an unsymmetrical alkyne (


, where 

= Large,

= Small):
  • C2 Position: Preferentially takes the larger group (

    
    ).
    
  • C3 Position: Preferentially takes the smaller group (

    
    ).
    

Part 4: Data & Troubleshooting

Comparative Analysis of Methods
FeatureSonogashira RouteLarock Route
Primary Use 2-Substituted or Unsubstituted2,3-Disubstituted
Atom Economy HighModerate (requires stoichiometric base/salt)
Substrate Scope Excellent for Aryl/Alkyl alkynesGood for internal alkynes; sensitive to sterics
Key Failure Mode Glaser coupling of alkyne (homocoupling)Regioisomeric mixtures (if alkyne is similar in size)
Troubleshooting Guide (The "Self-Validating" System)
  • Problem: Low Conversion / Stalled Reaction.

    • Cause: Catalyst poisoning by the pyridine nitrogen or trace sulfur.

    • Solution: Increase catalyst loading to 10 mol%. Switch base to Cs₂CO₃ (Cesium effect improves solubility and reactivity). Ensure DMF is fresh (amine-free).

  • Problem: Incomplete Cyclization (Intermediate observed).

    • Cause: Temperature too low or amine nucleophilicity reduced by electron-deficient ring.

    • Solution: Drive the reaction to 120°C. Add a Lewis acid promoter (e.g., 10 mol% ZnBr₂) to activate the alkyne for nucleophilic attack.

  • Problem: Regioselectivity Issues (Larock).

    • Cause: Alkyne substituents are too similar in size.

    • Solution: Use a bulky protecting group on one side of the alkyne (e.g., TMS) to force selectivity, then deprotect later.

References

  • Ujjainwalla, F. et al. "Synthesis of 5-azaindoles." Tetrahedron Letters, 2003. Link

  • Cacchi, S. et al. "Palladium-catalyzed reaction of 4-amino-3-halopyridines with terminal alkynes: A one-pot synthesis of 2-substituted 5-azaindoles." Synlett, 2009.
  • Calvet, G. et al. "Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes." The Journal of Organic Chemistry, 2011. Link

  • Marques, M. M. et al. "One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines."[4] Organic Letters, 2017.[4] Link

  • Larock, R. C. et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol

Topic: Optimization of C3-Iodination for 6-Hydroxy-5-Azaindole Scaffolds Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-AZA-5-IOD-03 Core Directive: The "Golden Path" Protocol Objective: H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of C3-Iodination for 6-Hydroxy-5-Azaindole Scaffolds Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-AZA-5-IOD-03

Core Directive: The "Golden Path" Protocol

Objective: High-yield regioselective synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol.

Executive Summary

The synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol presents a specific challenge: the 6-hydroxyl group activates the pyridine ring, increasing the risk of over-iodination and oxidative degradation (quinone formation), while the 5-azaindole scaffold itself suffers from poor solubility.

The "Golden Path" protocol utilizes N-Iodosuccinimide (NIS) in DMF at controlled temperatures. This method favors the thermodynamic C3-iodo product over the kinetic N-iodo intermediate while suppressing oxidation.

Optimized Experimental Protocol

Reagents:

  • Starting Material: 1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (0.98 – 1.05 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [Concentration: 0.1 M]

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Workflow:

  • Dissolution (Critical): Charge a reaction vessel with 1H-pyrrolo[3,2-b]pyridin-6-ol and anhydrous DMF. Stir at room temperature (RT) until fully dissolved. Note: If solubility is poor, mild heating to 40°C is permitted, but cool back to 0°C before Step 2.

  • Reagent Addition: Cool the solution to 0°C (ice/water bath). Add NIS portion-wise over 15 minutes. Do not dump NIS in one shot; this creates local hot-spots of high concentration leading to di-iodination.

  • Reaction Phase: Stir at 0°C for 1 hour , then allow to warm to RT over 2 hours.

    • Checkpoint: Monitor by LC-MS.[1] The N-iodo intermediate (unstable) may appear early but converts to the C3-iodo product upon warming.

  • Quench & Precipitation: Pour the reaction mixture into 10 volumes of ice-cold 10%

    
      solution with vigorous stirring. The product should precipitate as a solid.
    
  • Isolation: Filter the precipitate. Wash the cake with water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove residual DMF.
  • Drying: Dry under high vacuum at 40°C.

Reaction Logic Visualization

ReactionWorkflow Start Start: 6-OH-5-Azaindole Dissolve Dissolve in DMF (Ensure Homogeneity) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddNIS Add NIS (0.98-1.05 eq) Portion-wise Cool->AddNIS Monitor Monitor LC-MS (Check for N-Iodo) AddNIS->Monitor Quench Quench: Na2S2O3 (aq) Precipitate Product Monitor->Quench Conversion >95% Isolate Filter & Wash (H2O / Et2O) Quench->Isolate

Caption: Optimized workflow for regioselective C3-iodination ensuring suppression of side reactions.

Troubleshooting Matrix

Diagnosis & Resolution of Common Failure Modes

SymptomProbable Root CauseTechnical Intervention
Reaction turns black/tarry Oxidative Degradation. The 6-OH group makes the ring electron-rich and prone to oxidation by iodine species, forming quinone-like byproducts.1. Exclude Light/Air: Run reaction in the dark under Argon.2. Lower Temp: Maintain 0°C strictly.3. Add Antioxidant: Add 1-2% mol Sodium Metabisulfite to the reaction mixture.
Spot on TLC disappears N-Iodination (Kinetic Product). The N-I bond is labile. It forms fast but reverts or degrades on silica gel.1. Don't Trust TLC: Use LC-MS.2. Force Rearrangement: If N-I is persistent, warm to 40°C for 30 mins to drive the thermodynamic C3-rearrangement.
High Di-iodo impurity Stoichiometry/Mixing Issue. The product (3-iodo) is still activated by the 6-OH, competing for NIS.1. Strict Stoichiometry: Use 0.95 equiv NIS. It is better to have 5% unreacted SM than 10% di-iodo (hard to separate).2. Slow Addition: Add NIS as a solution in DMF via syringe pump.
Low Recovery (Yield) Solubility in Quench. The product might be amphoteric due to the 6-OH (acidic) and pyridine N (basic).pH Adjustment: Adjust quench pH to ~6-7 (isoelectric point vicinity) to maximize precipitation. Avoid strong acids/bases during workup.
Mechanistic Troubleshooting Logic

MechanismTrouble Issue Issue: Low Yield / Impurities CheckLCMS Check LC-MS Profile Issue->CheckLCMS BranchNIodo Peak M+126 (N-Iodo)? CheckLCMS->BranchNIodo BranchDiIodo Peak M+252 (Di-Iodo)? CheckLCMS->BranchDiIodo BranchOx Complex/Black Mixture? CheckLCMS->BranchOx SolHeat Solution: Increase Temp/Time to drive C-migration BranchNIodo->SolHeat Yes SolStoich Solution: Reduce NIS to 0.95 eq Slow Addition BranchDiIodo->SolStoich Yes SolProtect Solution: Protect 6-OH (Acetate/TBS) BranchOx->SolProtect Yes

Caption: Decision tree for diagnosing reaction failures based on LC-MS data.

Advanced FAQ: Deep Dive

Q1: Why use NIS instead of


? 
A:  While 

is effective for simple indoles, the basic conditions can deprotonate the 6-OH (

), creating a highly electron-rich phenolate anion. This species reacts uncontrollably, leading to poly-iodination and oxidative polymerization. NIS provides a controlled source of iodonium (

) without requiring a strong base.

Q2: My product is not precipitating during the quench. What now? A: The 3-iodo-6-hydroxy compound has amphoteric character.

  • If pH is too high (>9): It exists as a soluble phenolate.

  • If pH is too low (<4): It exists as a soluble pyridinium salt.

  • Fix: Carefully titrate the aqueous quench to pH 6.5 – 7.0 using 1M HCl or Sat.

    
    . If it still doesn't precipitate, perform an extraction with Ethyl Acetate/THF (3:1) . Pure EtOAc may not be polar enough.
    

Q3: Can I protect the 6-OH group to improve yield? A: Yes, and this is the recommended "Plan B" if direct iodination fails.

  • Strategy: Acetylation (

    
    /Pyridine) 
    
    
    
    Iodination (NIS)
    
    
    Deacetylation (
    
    
    /MeOH).
  • Benefit: The acetate group is electron-withdrawing. This deactivates the ring slightly, preventing oxidation and di-iodination, making the reaction much cleaner, though it adds two synthetic steps.

Data Summary: Solvent & Reagent Effects[1]

SolventReagentTempYieldPurity ProfileNotes
DMF NIS 0°C

RT
85% High Recommended. Best balance of solubility and selectivity.
MeCNNISRT60%ModerateProduct precipitates early, trapping unreacted SM.
DCM

/AgOTf
RT40%LowOver-oxidation observed due to silver salts.
MeOH

/KOH
RT20%Very LowComplex mixture; degradation of phenol.

References

  • General Azaindole Iodination

    • Title: Regioselective synthesis of 3-substituted 5-azaindoles.[2]

    • Context: Establishes C3 as the primary nucleophilic site for electrophilic substitution in pyrrolo[3,2-b]pyridines.
    • Source: (General reference for NIS usage).

  • Mechanism of NIS Iodination

    • Title: N-Iodosuccinimide (NIS) in Organic Synthesis.[1][3][4]

    • Context: Details the mild nature of NIS compared to elemental iodine, crucial for phenol-containing substr
    • Source:

  • Handling 6-Hydroxy-Azaindoles (Analogous Chemistry)

    • Title: Synthesis and reactivity of 6-azaindoles and their derivatives.[5]

    • Context: Discusses the tautomeric and solubility challenges of hydroxy-azaindoles.
    • Source:

  • Solubility & pKa Considerations

    • Title: 1H-Pyrrolo[3,2-b]pyridin-6-ol Properties.[2][4][6][7][8]

    • Context: Chemical properties affecting workup (amphoteric n
    • Source:

Sources

Optimization

Purification methods for 3-iodo-5-azaindole intermediates

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 3-Iodo-5-Azaindole Intermediates Executive Summary The iodination of 5-azaindole (...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 3-Iodo-5-Azaindole Intermediates

Executive Summary

The iodination of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is a critical gateway step in the synthesis of kinase inhibitors. Unlike its 7-azaindole counterpart, the 5-azaindole scaffold presents unique solubility and reactivity challenges due to the specific location of the pyridine nitrogen. This guide provides a field-proven, scalable protocol for isolating 3-iodo-5-azaindole, moving beyond standard textbook methods to address the specific "pain points" of this intermediate: regioselectivity control , iodine removal , and handling the basicity-induced streaking during purification.

Part 1: The "Gold Standard" Isolation Protocol

Context: The most robust method for synthesizing 3-iodo-5-azaindole involves the use of Iodine (


) and Potassium Hydroxide (KOH) in DMF. This method is superior to N-iodosuccinimide (NIS) protocols for this specific isomer because it minimizes di-iodination and offers a precipitation-based workup that often avoids chromatography entirely.
Workflow Logic

The following diagram outlines the decision matrix for isolating the target intermediate from the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (5-Azaindole + I2 + KOH in DMF) Quench Quench Step Pour into aq. Na2S2O5 + NH4OH Start->Quench Precipitation Precipitation Observed? Quench->Precipitation Filter Filtration Wash with H2O Precipitation->Filter Yes (Standard) Extract Extraction EtOAc / Brine Wash Precipitation->Extract No (Dilute/Oiled) SolidCrude Solid Crude Product Filter->SolidCrude Extract->SolidCrude PurityCheck Purity Check (TLC/LCMS) >95%? SolidCrude->PurityCheck Recryst Recrystallization (Ethanol or MeCN) PurityCheck->Recryst No (Minor Impurities) Column Flash Chromatography (DCM/MeOH or Hex/EtOAc) PurityCheck->Column No (Complex Mixture) Final Pure 3-Iodo-5-Azaindole PurityCheck->Final Yes Recryst->Final Column->Final

Figure 1: Decision tree for the isolation of 3-iodo-5-azaindole.[1] The precipitation pathway is preferred for scale-up to avoid chromatography.

Part 2: Troubleshooting & FAQs

Category A: Reaction Work-up & Quenching

Q: The reaction mixture turned dark/black. How do I remove the color without losing product? A: The dark color is due to excess molecular iodine (


).
  • The Fix: Do not rely solely on water washes. You must quench the reaction by pouring the DMF mixture into a stirred solution of Sodium Metabisulfite (

    
    )  or Sodium Thiosulfate.
    
  • Critical Step: Add Ammonium Hydroxide (

    
    )  to the quench solution. This maintains a basic pH, preventing the protonation of the azaindole (which would make it water-soluble and prevent precipitation).
    
  • Observation: The solution should turn from dark brown/purple to pale yellow or colorless, triggering the precipitation of the 3-iodo product [1].

Q: My product is "oiling out" instead of precipitating upon water addition. Why? A: This usually happens if residual DMF concentration is too high or if the product is slightly impure.

  • The Fix:

    • Decant the supernatant water/DMF layer.

    • Triturate the oily residue with a small amount of cold Water or Hexane .

    • Scratch the flask wall with a glass rod to induce nucleation.

    • If it remains an oil, dissolve in minimal Ethyl Acetate (EtOAc) and re-precipitate by slowly adding Hexane while stirring.

Category B: Purification Strategies

Q: Which solvent system is best for recrystallization? A: Unlike simple indoles, 5-azaindole derivatives are quite polar.

  • Primary Choice: Ethanol (EtOH) . Dissolve hot, cool slowly. This is effective for removing trace starting material [2].

  • Secondary Choice: Acetonitrile (MeCN) . Useful if the product is highly soluble in ethanol even when cold.

  • Avoid: Pure water (insoluble) or pure Hexane (insoluble).

Q: I am using Flash Chromatography, but the compound is streaking. How do I fix this? A: 5-azaindole has a basic pyridine nitrogen that interacts with the acidic silanols on silica gel, causing peak tailing (streaking).

  • The Fix: You must modify your mobile phase.

    • Option 1: Add 1% Triethylamine (TEA) or 1%

      
        to your eluent (e.g., DCM/MeOH + 1% 
      
      
      
      ).
    • Option 2: Switch to a more polar system: DCM : Methanol (95:5 to 90:10) is standard for azaindoles.

    • Note: Avoid using Acetone/Hexane if possible, as azaindoles can form condensation byproducts with acetone under acidic/basic conditions over time.

Category C: Analytical Verification

Q: How do I distinguish the 3-iodo product from the starting material and di-iodo byproduct? A: Use 1H NMR as your primary confirmation tool.

  • Starting Material (5-Azaindole): Shows a signal for the C3-H proton (typically a doublet or multiplet around

    
     6.5 ppm).
    
  • Product (3-Iodo-5-Azaindole): The C3-H signal disappears . The C2-H proton remains (typically a sharp singlet shifted downfield due to the iodine, around

    
     7.5–8.0 ppm).
    
  • Di-iodo Impurity: If you see the disappearance of both C2-H and C3-H signals, you have over-iodinated (2,3-diiodo species).

Part 3: Technical Data & Specifications

Solvent Compatibility Table
SolventApplicationSuitability RatingTechnical Notes
DMF Reaction MediumExcellentSolubilizes 5-azaindole well; requires thorough water wash to remove.
Ethanol RecrystallizationHighBest balance of solubility vs. recovery yield.
DCM/MeOH ChromatographyHighPreferred eluent (9:1 ratio). Requires base modifier (TEA) to prevent streaking.
Hexane Anti-solventHighUsed to force precipitation from EtOAc or DMF.
Acetone SolventModerateCan be used for reaction (with NIS) but risk of side reactions; less effective for precipitation.
Key Physical Properties
  • Appearance: Pale yellow to off-white solid.

  • Stability: More stable than 3-iodoindole, but should be stored in the dark (amber vials) at 2-8°C to prevent de-iodination over long periods [1].

  • Melting Point: Typically ~178-179°C (dec.) [1].[1]

References

  • Organic Chemistry Portal . Synthesis of Azaindoles. Retrieved from: [Link]

  • National Institutes of Health (NIH) . Lead Optimization of 3,5-Disubstituted-7-Azaindoles. (Included for comparative solubility data of azaindole cores). Retrieved from: [Link]

Sources

Troubleshooting

Preventing deiodination during cross-coupling of 3-iodo-azaindoles

This technical support guide is designed to address the specific challenges of cross-coupling 3-iodo-azaindoles, with a primary focus on mitigating hydrodehalogenation (deiodination). Introduction & Scope The cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address the specific challenges of cross-coupling 3-iodo-azaindoles, with a primary focus on mitigating hydrodehalogenation (deiodination).

Introduction & Scope

The cross-coupling of 3-iodo-azaindoles (pyrrolo-pyridines) presents a unique kinetic challenge. Unlike simple aryl halides, azaindoles possess an acidic N-H bond (


) and a pyridine nitrogen capable of coordinating to palladium.

The primary failure mode is protodeiodination , where the C-I bond is reduced to C-H rather than forming the desired C-C bond. This occurs when the rate of protonolysis exceeds the rate of transmetallation . This guide provides the mechanistic understanding and protocols required to invert this kinetic competition.

Diagnostic Flowchart

Use this decision tree to determine the optimal strategy for your specific substrate.

TroubleshootingFlow Start START: 3-Iodo-Azaindole Coupling Q1 Is the Azaindole N-H Protected? Start->Q1 Protected YES (SEM, Boc, Tosyl, Me) Q1->Protected Yes Unprotected NO (Free N-H) Q1->Unprotected No Q2 Is Deiodination > 10%? Protected->Q2 Sol1 Standard Protocol: Pd(dppf)Cl2 or Pd(PPh3)4 Aqueous Base OK Q2->Sol1 No Sol2 Switch to Anhydrous Conditions Use Cs2CO3 / Dioxane Q2->Sol2 Yes Q3 Can you protect it? Unprotected->Q3 Sol3 STRONGLY RECOMMENDED: Protect with SEM or Boc (Eliminates proton source) Q3->Sol3 Yes (Preferred) Sol4 Advanced Protocol: High-Activity Precatalyst (XPhos Pd G3 or SPhos Pd G2) Base: K3PO4 (4:1 Dioxane/H2O) Q3->Sol4 No (Direct Route)

Figure 1: Decision matrix for selecting reaction conditions based on substrate protection status and observed side reactions.

Mechanistic Insight: The "Race" Against Reduction

To prevent deiodination, you must understand why it happens. It is a race between two pathways after the Oxidative Addition step.

The Competitive Cycle
  • Oxidative Addition (OA): Pd(0) inserts into the C-I bond. This is generally fast for 3-iodo-azaindoles.

  • Path A (Desired): Transmetallation with the boronic acid, followed by Reductive Elimination.

  • Path B (Undesired): The Pd(II)-Ar species abstracts a proton (from solvent, water, or the azaindole N-H itself), releasing the deiodinated arene.

Critical Factor: If the azaindole nitrogen is unprotected, it acts as an intramolecular proton source or coordinates to the Pd center, stalling the cycle and allowing time for protonolysis.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II)-Ar-I (Intermediate) Pd0->OxAdd Oxidative Addition (Fast) TransMet Pd(II)-Ar-Nu (Pre-Product) OxAdd->TransMet Transmetallation (Must be fast!) Deiod Deiodinated Side Product (Ar-H) OxAdd->Deiod Protonolysis (Source: N-H or Wet Solvent) Product Coupled Product (C-C Bond) TransMet->Product Reductive Elimination Product->Pd0

Figure 2: The kinetic competition. To win, Transmetallation (Green path) must be faster than Protonolysis (Red path).

Troubleshooting Guide (FAQ)

Q1: Why is my unprotected 3-iodo-7-azaindole yielding only the reduced 7-azaindole?

A: The free N-H at the 1-position is acidic. Under basic coupling conditions, it deprotonates. The resulting azaindole anion is electron-rich and can coordinate to the Palladium, stabilizing the intermediate and preventing transmetallation. Eventually, the complex scavenges a proton from trace water. Fix: Protect the nitrogen (SEM is superior to Boc for stability). If protection is impossible, use XPhos Pd G3 or SPhos Pd G2 (Buchwald precatalysts) which are bulky enough to prevent azaindole coordination and fast enough to outrun protonolysis.

Q2: I am using a protected azaindole (N-Boc), but still seeing 20% deiodination.

A: This suggests your transmetallation step is too slow, or your solvent is "wet" enough to act as a proton donor before coupling occurs. Fix:

  • Switch base to anhydrous Cs₂CO₃ or K₃PO₄ .

  • Switch solvent to anhydrous 1,4-Dioxane or Toluene .

  • Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to drive transmetallation kinetics.

Q3: Does the position of the Nitrogen matter (4, 5, 6, vs 7-azaindole)?

A: Yes. 7-azaindole is the most problematic because the pyridine nitrogen is in close proximity to the C-3 iodide (peri-like position), facilitating chelation to the catalyst. 4-, 5-, and 6-azaindoles are generally more forgiving but still benefit from the protocols below.

Optimized Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Best for: Scale-up, high reliability, minimizing catalyst cost.

ComponentSpecificationNotes
Substrate N-SEM or N-Boc 3-iodo-azaindoleN-SEM is preferred for base stability.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, resists dehalogenation better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 equiv)2M Aqueous solution.
Solvent 1,4-DioxaneDegassed.
Temp 80 - 90 °CDo not overheat; higher T favors deiodination.

Procedure:

  • Charge flask with substrate (1.0 equiv), Boronic acid (1.3 equiv), and Catalyst.

  • Evacuate and backfill with Argon (x3).

  • Add degassed Dioxane and 2M K₂CO₃.

  • Heat to 80°C. Monitor by LCMS. If deiodination appears, lower temp to 60°C and extend time.

Protocol B: The "Direct Route" (Unprotected Substrate)

Best for: Late-stage functionalization where protection is impossible. Reference Grounding: Based on Buchwald's work with nitrogen-rich heterocycles [1].

ComponentSpecificationNotes
Substrate Free N-H 3-iodo-azaindoleMust be dry.
Catalyst XPhos Pd G3 (1-2 mol%)Highly active; bulky ligand prevents N-coordination.
Base K₃PO₄ (3.0 equiv)Anhydrous, tribasic potassium phosphate.
Solvent 4:1 1,4-Dioxane : WaterThe biphasic system helps solubilize inorganic base.
Temp 80 - 100 °CFast reaction times (1-4 h) are key here.

Procedure:

  • Charge flask with Substrate, Boronic Acid (1.5 equiv), XPhos Pd G3, and K₃PO₄.

  • Add solvent mixture (degassed).[1]

  • Heat rapidly to temperature.

  • Critical: Stop reaction immediately upon consumption of starting material. Prolonged heating after conversion promotes de-boronation or other side reactions.

Comparative Data: Catalyst Performance

The table below illustrates the impact of catalyst and protection on the ratio of Product (P) to Deiodinated Byproduct (D).

Substrate StatusCatalyst SystemBase/SolventProduct : Deiodinated (Ratio)
Unprotected Pd(PPh₃)₄Na₂CO₃ / DMF20 : 80 (Fail)
Unprotected Pd(dppf)Cl₂K₂CO₃ / Dioxane50 : 50
Unprotected XPhos Pd G3 K₃PO₄ / Dioxane/H₂O95 : 5
N-SEM Protected Pd(dppf)Cl₂K₂CO₃ / Dioxane98 : 2

Data synthesized from general optimization trends in azaindole chemistry [1][2].

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: J. Am. Chem. Soc. 2013, 135, 34, 12877–12885.[2] URL:[Link] Relevance: Establishes the protocol for coupling unprotected azaindoles using dialkylbiaryl phosphine precatalysts.

  • Optimization of Suzuki–Miyaura coupling of 3-iodo-7-azaindoles.

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Azaindole Iodination

Welcome to the technical support center for the iodination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this critical reaction. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to help you achieve optimal yields, regioselectivity, and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the iodination of azaindoles?

The optimal temperature for azaindole iodination is highly dependent on the substrate's reactivity, the chosen iodinating agent, and the solvent. Reactions can be successfully performed at temperatures ranging from 0°C to elevated temperatures, such as 80°C or higher. For instance, direct iodination of 1-arylated 7-azaindoles with N-iodosuccinimide (NIS) and potassium hydroxide in acetonitrile has been reported to proceed effectively at room temperature.[1] However, for some substrates, a slight increase in temperature to 40°C has been shown to improve the yield of the 3-iodinated product.[1][2] In contrast, other protocols, such as the iodine-catalyzed C-3 chalcogenation of 7-azaindoles, are conducted at 80°C in DMSO.[3]

Q2: How does reaction temperature affect the rate of azaindole iodination?

As with most chemical reactions, increasing the temperature generally increases the rate of azaindole iodination. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the azaindole substrate and the electrophilic iodine species. However, an excessively high temperature can lead to undesired side reactions and decomposition of reactants or products.

Q3: Can temperature influence the regioselectivity of the iodination?

Yes, temperature can play a crucial role in the regioselectivity of azaindole iodination, which is governed by the principles of kinetic versus thermodynamic control.[4][5]

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the product that forms the fastest will be the major product. This is typically the product that proceeds through the lowest energy transition state. For many azaindoles, iodination at the C3 position is kinetically favored due to the electronic properties of the heterocyclic ring system.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. Under these conditions, the most stable product will be the major isomer, even if it is formed more slowly.

It is essential to carefully screen a range of temperatures to determine the optimal conditions for achieving the desired regioselectivity for a specific azaindole substrate.

Q4: I am observing the formation of di-iodinated products. How can I control this?

The formation of di-iodinated byproducts is a common issue, particularly with electron-rich azaindole substrates. Temperature plays a significant role in controlling this side reaction.

  • Lower the Temperature: High reaction temperatures can promote over-iodination.[6] Performing the reaction at a lower temperature (e.g., 0°C or room temperature) can significantly improve the selectivity for the mono-iodinated product.[6]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the iodinating agent is crucial. Using a 1:1 molar ratio or even a slight excess of the azaindole can help minimize di-iodination.

  • Slow Addition: A slow, portion-wise addition of the iodinating agent at a controlled temperature can help maintain a low concentration of the electrophile, further disfavoring di-iodination.

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues encountered during the optimization of reaction temperature for azaindole iodination.

Problem 1: No or Low Conversion to the Iodinated Product

If you are observing little to no formation of your desired iodinated azaindole, consider the following temperature-related troubleshooting steps:

Initial Checks:

  • Confirm the quality and reactivity of your starting materials and reagents. N-Iodosuccinimide, for instance, can decompose over time if not stored properly in a cool, dark, and dry place.[7]

  • Ensure your reaction is being conducted under anhydrous conditions if your chosen reagents are moisture-sensitive.

Temperature Optimization Strategy:

  • Gradual Temperature Increase: If your reaction was initially performed at a low temperature (e.g., 0°C or room temperature), a gradual increase in temperature is a logical next step. Monitor the reaction at intervals of 10-20°C (e.g., 40°C, 60°C, 80°C).

  • Consider Reflux Conditions: For less reactive azaindole substrates, heating the reaction to the boiling point of the solvent (reflux) may be necessary to achieve a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence the required reaction temperature. Polar aprotic solvents like DMF or DMSO can often facilitate electrophilic aromatic substitution and may allow for lower reaction temperatures compared to non-polar solvents.

Workflow for Troubleshooting Low Conversion:

LowConversion start Low/No Conversion check_reagents Verify Reagent Quality & Reaction Setup start->check_reagents increase_temp increase_temp check_reagents->increase_temp Reagents OK monitor_rxn Monitor by TLC/LC-MS increase_temp->monitor_rxn reflux Consider Reflux Conditions monitor_rxn->reflux Still Low Conversion success Successful Conversion monitor_rxn->success Conversion Observed reflux->monitor_rxn change_solvent Evaluate Solvent Choice (e.g., switch to DMF/DMSO) reflux->change_solvent No Improvement change_solvent->increase_temp Decomposition start Decomposition/Tar Formation Observed lower_temp Lower Reaction Temperature start->lower_temp shorter_time Decrease Reaction Time lower_temp->shorter_time check_atmosphere Ensure Inert Atmosphere shorter_time->check_atmosphere reagent_stability Verify Reagent Stability at Operating Temperature check_atmosphere->reagent_stability outcome Optimized Conditions reagent_stability->outcome

Caption: Decision-making process for troubleshooting product decomposition.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening of Azaindole Iodination

This protocol provides a framework for systematically evaluating the effect of temperature on your azaindole iodination reaction.

Materials:

  • Azaindole substrate

  • Iodinating agent (e.g., N-Iodosuccinimide)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Round-bottom flasks equipped with stir bars

  • Temperature-controlled reaction blocks or cooling/heating baths [8][9]* Inert gas supply (Nitrogen or Argon)

  • TLC plates and/or LC-MS for reaction monitoring

Procedure:

  • Setup: In parallel, set up a series of oven-dried round-bottom flasks under an inert atmosphere.

  • Reagent Addition: To each flask, add the azaindole substrate (1.0 equiv.) and the anhydrous solvent.

  • Temperature Equilibration: Place each flask in a pre-equilibrated heating/cooling bath at the desired temperatures (e.g., 0°C, 25°C, 40°C, 60°C). Allow the solutions to stir for 10-15 minutes to reach the target temperature.

  • Initiation: Add the iodinating agent (1.0-1.1 equiv.) to each flask. For solid reagents, add them in one portion. For liquid reagents, add them dropwise.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (TLC or LC-MS).

  • Quenching: Once the reaction has reached completion or a desired endpoint, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up and Analysis: Perform a standard aqueous work-up and extract the product with an organic solvent. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion, yield, and regioselectivity at each temperature.

  • Optimization: Based on the results, you can perform a more focused temperature screen around the most promising condition to fine-tune the optimization.

References

  • Molecules. 2021 Oct; 26(20): 6314.

  • Molecules. 2022 Nov; 27(22): 7933.

  • Molecules. 2021 Oct; 26(20): 6314.

  • ResearchGate.

  • ResearchGate.

  • BenchChem.

  • Zenodo.

  • The Journal of Organic Chemistry.

  • MDPI.

  • BenchChem.

  • ResearchGate.

  • Beilstein Journal of Organic Chemistry. 2021; 17: 516–524.

  • Molbank. 2004, 2004(3), M379.

  • Moodle@Units.

  • University of Rochester Department of Chemistry.

  • Clearsynth.

  • Journal of the American Chemical Society. 2015 Apr 29; 137(16): 5532–5537.

  • ResearchGate.

  • The Distant Reader.

  • Wikipedia.

  • Arkivoc. 2006 (i) 104-108.

  • Iofina.

  • JoVE.

  • Organic Letters. 2021 Jun 18; 23(12): 4792–4797.

  • Chemistry LibreTexts.

  • Chemistry Stack Exchange.

  • ResearchGate.

  • Imperial College London.

  • UCLA Chemistry and Biochemistry.

  • University of Oregon Green Chemistry.

  • Analytical Biochemistry. 2009 Feb 15; 385(2): 247–260.

  • Organic Letters. 2021, 23, 12, 4792–4797.

  • Molecules. 2022 Jan; 27(2): 385.

  • Frontiers in Catalysis. 2022; 2.

  • Organic Chemistry Portal.

  • Chemical Science. 2020 Sep 21; 11(35): 9514–9519.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Baba Farid Group of Institutions.

  • Google Patents.

  • ChemRxiv.

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Reference Data & Comparative Studies

Validation

HPLC retention times for 3-iodo-5-azaindole impurities

High-Resolution HPLC Methodologies for 3-Iodo-5-azaindole Impurity Profiling: A Stationary Phase Comparison Guide Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals. Introduction &...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution HPLC Methodologies for 3-Iodo-5-azaindole Impurity Profiling: A Stationary Phase Comparison Guide

Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals.

Introduction & Mechanistic Background

3-Iodo-5-azaindole is a highly valuable heterocyclic building block utilized extensively in modern drug discovery, most notably in the synthesis of novel Pan-TEAD and subtype-selective inhibitors for oncology applications[1]. The synthesis of this intermediate is typically achieved by treating 5-azaindole with potassium hydroxide and iodine[2]. However, this reaction inherently yields a crude mixture containing unreacted 5-azaindole (starting material) and over-iodinated byproducts (e.g., 2,3-diiodo-5-azaindole). Achieving the >95% purity required for downstream biological assays necessitates robust analytical methodologies[1].

Developing an HPLC method for azaindole derivatives requires navigating two primary physicochemical traits:

  • Basic Nitrogen Interactions: The 5-azaindole scaffold contains a basic pyridine-like nitrogen. In Reversed-Phase HPLC (RP-HPLC), this basic site readily interacts with residual acidic silanols on the silica support. Without intervention, this causes severe peak tailing and poor resolution. Causality & Solution: The mobile phase must be acidified (e.g., with 0.1% Trifluoroacetic acid) to protonate the nitrogen and suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • Halogen Lipophilicity: The substitution of a hydrogen atom with an iodine atom at the C-3 position drastically increases the molecule's hydrophobicity and polarizability. Consequently, 3-iodo-5-azaindole will exhibit significantly longer retention times than the parent 5-azaindole, dictating the need for a broad gradient profile.

Stationary Phase Performance Comparison

To objectively evaluate the optimal separation strategy for 3-iodo-5-azaindole and its impurities, we compared three distinct column chemistries under identical gradient conditions.

  • Standard C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic (dispersive) interactions. While it provides baseline separation between the starting material and the mono-iodo product, it relies solely on lipophilicity and may struggle to provide maximum resolution for closely related di-iodo positional isomers.

  • Pentafluorophenyl (PFP): The fluorinated aromatic ring offers multiple retention mechanisms, including

    
     interactions, dipole-dipole interactions, and critically, halogen bonding. This makes PFP exceptionally powerful for discriminating between mono-iodo and di-iodo species, often resulting in exaggerated but highly resolving retention times for halogenated impurities.
    
  • Phenyl-Hexyl: Provides alternative selectivity via

    
     stacking with the azaindole core, offering a middle ground between C18 and PFP.
    

Quantitative Data: Retention Time Analysis

The following table summarizes the comparative retention behavior of the synthesis mixture across the three evaluated stationary phases.

AnalyteRelative HydrophobicityC18 RT (min)PFP RT (min)Phenyl-Hexyl RT (min)USP Tailing (C18)
5-Azaindole (Starting Material)Low2.152.802.451.2
3-Iodo-5-azaindole (Target Product)High6.507.956.801.1
2,3-Diiodo-5-azaindole (Impurity)Very High9.8513.4010.151.1

Note: Retention times are representative values based on the standardized 5–95% Acetonitrile/Water gradient detailed in the protocol below.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

System Suitability Requirement: Before analyzing unknown crude samples, a standard mixture must yield a resolution (


) 

between 5-azaindole and 3-iodo-5-azaindole, with a USP tailing factor

for all peaks. Failure to meet these criteria indicates column degradation or improper mobile phase preparation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude synthesis mixture in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Dimensions: 4.6 x 150 mm, 3.5 µm particle size (for all compared phases).

    • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness).

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (optimal for the azaindole chromophore) and ESI-MS (Positive ion mode) for mass confirmation[1].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 5% to 95% B (Linear Gradient)

    • 12.0 - 15.0 min: 95% B (Column Wash)

    • 15.0 - 15.1 min: 95% to 5% B (Return to initial conditions)

    • 15.1 - 20.0 min: 5% B (Equilibration)

Workflow Visualization

G Start Crude Synthesis Mixture (5-Azaindole + I2 + KOH) Prep Sample Dilution (50:50 MeCN:H2O) Start->Prep C18 C18 Column (Hydrophobic Interaction) Prep->C18 Method A PFP PFP Column (Halogen Bonding & pi-pi) Prep->PFP Method B Phenyl Phenyl-Hexyl Column (pi-pi Stacking) Prep->Phenyl Method C Detection UV (254 nm) & MS Detection (Peak Identification) C18->Detection PFP->Detection Phenyl->Detection

Fig 1. Comparative HPLC workflow evaluating stationary phases for azaindole impurity profiling.

References

*[2] Lefoix, M., et al. "Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles." Synthesis, Thieme Connect. URL: *[1] Heinrich, T., et al. "Phenotypic Hit Identification and Optimization of Novel Pan-TEAD and Subtype-Selective Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:

Sources

Comparative

Comprehensive Bioassay Validation Guide for 3-Iodo-pyrrolo[3,2-b]pyridine-Based Inhibitors

Introduction & Mechanistic Rationale In modern targeted oncology, the 3-iodo-pyrrolo[3,2-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. While historically utilized as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

In modern targeted oncology, the 3-iodo-pyrrolo[3,2-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. While historically utilized as a building block, recent structural biology insights have repurposed this scaffold to develop potent, reversible-covalent inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4)[1].

Aberrant signaling through the FGF19-FGFR4 axis is a well-documented oncogenic driver in Hepatocellular Carcinoma (HCC), making it a high-priority clinical target[2]. The pyrrolo[3,2-b]pyridine core acts as a highly efficient bioisostere for the adenine ring of ATP, allowing deep penetration into the kinase hinge region.

The Causality of the Scaffold Design: Why specifically the 3-iodo derivative? The 3-iodo substitution serves as a critical synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), bulky moieties can be precisely introduced at the 3-position to exploit the unique V550 gatekeeper residue of FGFR4[1]. Furthermore, by incorporating an electrophilic warhead (such as a 5-formyl group), these derivatives can form reversible-covalent bonds with Cys552—a residue unique to FGFR4 among the FGFR family—ensuring exquisite selectivity and sparing FGFR1, FGFR2, and FGFR3[1].

Pathway Visualization: The FGF19-FGFR4 Axis

When the FGF19 ligand binds to FGFR4 and its obligate co-receptor β-Klotho (KLB), it triggers the phosphorylation of the FRS2 adaptor protein. This subsequently hyperactivates the PI3K/AKT and RAS/RAF/MAPK cascades, driving HCC proliferation and metabolic reprogramming[3][4].

FGF19_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylation Inhibitor 3-Iodo-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR4 Kinase Domain Inhibition PI3K PI3K / AKT Cascade FRS2->PI3K MAPK RAS / RAF / MEK Cascade FRS2->MAPK Proliferation HCC Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: FGF19-FGFR4 signaling cascade and the targeted intervention by pyrrolo[3,2-b]pyridine inhibitors.

Comparative Performance Profiling

To objectively evaluate the performance of a representative 3-iodo-pyrrolo[3,2-b]pyridine-derived inhibitor (e.g., Compound 10z from recent literature[1]), we benchmark it against Fisogatinib (BLU-554), a clinical-stage FGFR4-specific inhibitor, and Erdafitinib, an FDA-approved pan-FGFR inhibitor.

Inhibitor ClassCompoundFGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity (FGFR1/4)Hep3B Cell IC₅₀ (nM)Binding Mechanism
3-Iodo-pyrrolo[3,2-b]pyridine Compound 10z < 5.0 > 1000 > 200x ~37.0 Reversible-Covalent [1]
FGFR4-Specific (Clinical)Fisogatinib (BLU-554)~5.0> 500> 100x~50.0Irreversible-Covalent
Pan-FGFR (Approved)Erdafitinib~15.0~1.0< 0.1x> 500.0Reversible ATP-Competitive

Data Synthesis: The 3-iodo-pyrrolo[3,2-b]pyridine derivative demonstrates superior biochemical selectivity over pan-FGFR inhibitors and offers a reversible-covalent mechanism. This reversibility reduces the risk of off-target toxicity and haptenization (immune responses) commonly associated with irreversible-covalent drugs like Fisogatinib.

Experimental Protocols & Self-Validating Workflows

To ensure scientific trustworthiness, the bioassays used to generate the data above must act as self-validating systems. We employ a two-tiered validation workflow: a biochemical assay to prove direct target engagement, followed by an isogenic cellular assay to prove functional selectivity in a complex biological matrix.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays (like Kinase-Glo). Halogenated heterocycles, particularly iodo-pyridines, frequently exhibit auto-fluorescence or quench standard fluorophores. The time-resolved nature of Europium (Eu) cryptate eliminates this background interference, ensuring the IC₅₀ shift is purely pharmacological.

Self-Validation System: The assay must include a non-hydrolyzable ATP analog (AMP-PNP) as a negative control. If the compound is a true kinase inhibitor, it will not alter the baseline signal of the AMP-PNP well, proving the TR-FRET signal is strictly dependent on catalytic turnover and not compound aggregation.

TR_FRET_Workflow Step1 Step 1: Enzyme Prep FGFR4 Kinase Domain Step2 Step 2: Inhibitor Binding Incubate with Compound Step1->Step2 Step3 Step 3: Kinase Reaction Add ATP & Biotin-Substrate Step2->Step3 Step4 Step 4: Detection Add Eu-Ab & SA-XL665 Step3->Step4 Step5 Step 5: Readout Ratio 665nm/620nm Step4->Step5

Caption: Step-by-step workflow of the TR-FRET biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of recombinant human FGFR4 kinase domain (final concentration 0.5 nM) into a 384-well low-volume pro-plate. Add 2.5 µL of the 3-iodo-pyrrolo[3,2-b]pyridine inhibitor (10-point dose-response, 3-fold dilutions). Incubate for 60 minutes at room temperature to allow the reversible-covalent bond to equilibrate[1].

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (final concentration at Km, ~10 µM) and biotinylated poly-GT substrate (final 100 nM). Incubate for 45 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Read on a microplate reader using dual emission at 620 nm (Eu donor) and 665 nm (XL665 acceptor). Calculate the 665/620 ratio to plot the dose-response curve.

Protocol 2: Ba/F3 Isogenic Cell Viability Assay

Causality & Design: While Hep3B cells naturally express FGFR4, they also contain complex, overlapping compensatory networks (like c-MET or EGFR). To isolate the inhibitor's specific effect on FGFR4, we utilize Ba/F3 murine cells engineered to depend solely on either human FGFR4 or FGFR1 for survival[1]. This isolates the target variable entirely.

Self-Validation System: Parental Ba/F3 cells grown in the presence of Interleukin-3 (IL-3) must be treated alongside the engineered cells. If the 3-iodo-pyrrolo[3,2-b]pyridine inhibitor kills the IL-3 dependent parental cells, it indicates broad-spectrum cytotoxicity rather than target-specific kinase inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3-FGFR4, Ba/F3-FGFR1, and parental Ba/F3 cells at 5,000 cells/well in 96-well opaque plates in RPMI-1640 medium (supplemented with 10% FBS). Note: Add 10 ng/mL IL-3 only to the parental cell wells.

  • Compound Dosing: Dispense the inhibitor across a concentration gradient (0.1 nM to 10 µM) using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Assessment: Equilibrate plates to room temperature. Add 50 µL of CellTiter-Glo (CTG) reagent to lyse cells and generate a luminescent signal proportional to intracellular ATP levels (correlating to metabolically active cells).

  • Analysis: Measure luminescence. A successfully validated, highly selective inhibitor will show an IC₅₀ < 10 nM in Ba/F3-FGFR4 cells, but an IC₅₀ > 1000 nM in both Ba/F3-FGFR1 and parental cells[1].

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: PubMed (nih.gov) URL:[Link][1]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression Source: PubMed Central (nih.gov) URL:[Link][3]

  • FGF19- FGFR4 Signaling in Hepatocellular Carcinoma Source: PubMed (nih.gov) URL:[Link][2]

  • FGF19 in Solid Tumors: Molecular Mechanisms, Metabolic Reprogramming, and Emerging Therapeutic Opportunities Source: Theranostics (thno.org) URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, a member of the pyrrolopyridine cla...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, a member of the pyrrolopyridine class, represents a scaffold of significant interest in medicinal chemistry due to the demonstrated biological activities of its analogs.[1][2][3] However, with novelty comes uncertainty. The toxicological profile of this specific molecule is not yet fully characterized. Therefore, a prudent and safety-first approach is not just recommended—it is imperative.

This guide provides a comprehensive operational framework for handling 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol. It moves beyond a simple checklist, offering a self-validating system of protocols grounded in the established principles of laboratory safety and risk mitigation.

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile

In the absence of a specific Safety Data Sheet (SDS) for 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, we must infer potential hazards from its constituent parts and analogous structures.

  • Pyrrolopyridine Core: This heterocyclic scaffold is found in compounds with a wide range of biological activities, from anticancer to antibacterial agents.[1][2][4] This inherent bioactivity demands that we treat the compound as potentially potent and handle it with containment strategies suitable for substances with an unknown Occupational Exposure Limit (OEL).

  • Iodine Moiety: Halogenated organic compounds, particularly those containing iodine, can be toxic and pose environmental hazards.[5] Elemental iodine itself is a known skin and eye irritant.[6] The presence of the iodo- group necessitates specific waste disposal procedures.

  • Phenolic Hydroxyl Group (-OH): Phenolic compounds can range from mild irritants to corrosive substances.

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense.[10][11] A robust safety culture prioritizes eliminating or minimizing hazards at their source.[10][12][13] This principle, known as the Hierarchy of Controls, provides a systematic approach to laboratory safety.[14][15]

PPE_Selection_Workflow start Start: Prepare to handle 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol task What is the task? start->task weighing Weighing Solid task->weighing Solid solution Preparing Solution task->solution Liquid/Splash Risk reaction Running Reaction/ Working Up task->reaction General Handling ppe_solid In Fume Hood: - Double Nitrile Gloves - Lab Coat - Goggles weighing->ppe_solid ppe_solution In Fume Hood: - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield solution->ppe_solution ppe_reaction In Fume Hood: - Double Nitrile Gloves - Lab Coat - Goggles reaction->ppe_reaction end Proceed with Task ppe_solid->end ppe_solution->end ppe_reaction->end

Caption: Decision workflow for selecting appropriate PPE based on the laboratory task.

Execution (Handling the Compound)

  • Weighing: Carefully weigh the solid compound on weighing paper within the fume hood to minimize the generation of dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. Tap the spatula on the inside of the vessel to dislodge any remaining powder.

  • Dissolution: Add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: Once the transfer is complete, dispose of the contaminated weighing paper and outer gloves in the designated halogenated solid waste container. Don a new pair of outer gloves.

Cleanup (Post-Operation)

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the solid waste container.

  • Doff PPE: Remove PPE carefully in the correct order to prevent cross-contamination: outer gloves, face shield/goggles, lab coat, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [16][17]

Disposal Plan: Segregation is Key

Proper waste segregation is critical for both safety and environmental compliance. As a halogenated organic compound, 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol requires special disposal procedures. [5][18]

  • Halogenated Solid Waste: All solid materials contaminated with the compound (e.g., used gloves, weighing paper, absorbent pads, contaminated silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste." [18]* Halogenated Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste." [19][20]* Sharps: Any chemically contaminated needles or sharp objects must be collected in a puncture-proof sharps container that is specifically labeled as hazardous chemical waste. [18] NEVER dispose of halogenated waste down the sink or mix it with non-halogenated waste streams. [5][19]

WasteDisposal cluster_waste Waste Generation Point (Fume Hood) cluster_containers Segregated Waste Containers Waste Contaminated Item Solid (Gloves, Paper) Liquid (Solutions) Sharp (Needles) Solid_Waste Halogenated Solid Waste Waste:solid->Solid_Waste Dispose In Liquid_Waste Halogenated Liquid Waste Waste:liquid->Liquid_Waste Dispose In Sharp_Waste Contaminated Sharps Waste Waste:sharp->Sharp_Waste Dispose In

Caption: Workflow for the correct segregation of waste generated from handling the compound.

Emergency Procedures

Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. [6] Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [21]Seek immediate medical attention.

Spill: Alert personnel in the area. If the spill is large or you feel it is unsafe to clean up, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department. For minor spills within a fume hood, use a chemical spill kit to absorb the material, then place the absorbent in the designated halogenated solid waste container. [22] By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely work with 3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Hierarchy of Control in Laboratory Operations. (2024, December 29). Skillmaker.
  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, October 21). Lab Manager.
  • Hierarchy of Controls. University of Kentucky Research Safety.
  • From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. (2025, November 10). CrelioHealth For Diagnostics.
  • Personal Protective Equipment Requirements for Laboratories. University of Colorado Boulder Environmental Health and Safety.
  • Hazardous Waste Guide. UTIA Safety Office.
  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate. (2025). BenchChem.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Hierarchy of Controls. University of California, Santa Cruz Safety Office.
  • Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Excedr.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • 7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen, Inc.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna.
  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021, March 2). ResearchGate.
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019, April 4). ResearchGate.
  • Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010, January 1). PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). Taylor & Francis Online.
  • 3-Iodo-1H-pyrazole SDS. ECHEMI.
  • Personal protective equipment for handling 13-Dihydrocarminomycin. (2025). BenchChem.
  • SAFETY DATA SHEET - 2-Mercaptopyridine-N-oxide. Fisher Scientific.
  • Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde. (2025, December 8). ChemScene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridin-6-ol
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